Methyl 5-amino-2-bromoisonicotinate
Description
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Properties
IUPAC Name |
methyl 5-amino-2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMVZOYYXPGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197666 | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-38-3 | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 5-amino-2-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-amino-2-bromoisonicotinate, a key intermediate in pharmaceutical research and development. This document details the synthetic protocol, physicochemical properties, and spectroscopic data to support its use in medicinal chemistry and organic synthesis.
Physicochemical Properties
This compound is a substituted pyridine derivative. While specific experimental data for the methyl ester is not widely published, data for the closely related ethyl ester, Ethyl 5-amino-2-bromoisonicotinate, provides valuable insights. The compound is expected to be a crystalline solid.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₂ | N/A |
| Molecular Weight | 231.05 g/mol | N/A |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 135-142 °C | [1] |
| Solubility | Soluble in DMSO and DMF | N/A |
Synthesis Protocol
The following protocol is adapted from the synthesis of Ethyl 5-amino-2-bromoisonicotinate and is expected to yield the target methyl ester with high purity.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Procedure:
-
Dissolution: To a stirred solution of methyl 3-aminoisonicotinate (1.0 eq) in N,N-Dimethylformamide (DMF) (10 mL/g of starting material), add N-bromosuccinimide (NBS) (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction mixture with water and extract the product into ethyl acetate.
-
Isolation: Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using 30% ethyl acetate in hexane as the eluent to yield this compound.
Characterization Data
The following data is based on the characterization of the analogous Ethyl 5-amino-2-bromoisonicotinate and provides expected values for the methyl ester.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected, CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~8.10 |
| ~7.80 |
| ~4.80 |
| 3.90 |
| ¹³C NMR (Expected, CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~165.0 |
| ~150.0 |
| ~145.0 |
| ~140.0 |
| ~115.0 |
| ~110.0 |
| ~52.0 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching (asymmetric and symmetric) |
| ~1720 | C=O stretching (ester) |
| ~1600 | N-H bending |
| ~1550, 1480 | C=C and C=N stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
| ~700-600 | C-Br stretching |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 231.97, 233.97 (isotopic pattern for Br) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow from synthesis to characterization of this compound.
Caption: General workflow for the synthesis and characterization.
References
An In-depth Technical Guide to Methyl 5-amino-2-bromoisonicotinate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2-bromoisonicotinate is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of amino, bromo, and methyl ester functional groups on the isonicotinate scaffold offers multiple avenues for synthetic modification, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties and potential reactivity of this compound, with a focus on its application in synthetic chemistry, particularly in cross-coupling reactions. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from its closely related and more extensively studied isomer, Methyl 2-amino-5-bromoisonicotinate, to infer its chemical behavior.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note the existence of a structural isomer, Methyl 2-amino-5-bromoisonicotinate (CAS No. 882499-87-8), which may exhibit different properties.
| Property | Value | Reference |
| CAS Number | 1363383-38-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | [2] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 177.0 to 181.0 °C | |
| Purity | >98.0% (GC) | |
| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water (inferred from isomer) | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its trifunctional nature. The bromine atom at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions, the amino group at the 5-position can be a nucleophile or be modified, and the methyl ester at the 4-position can undergo hydrolysis or amidation.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the pyridine ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position. The isomer, Methyl 2-amino-5-bromoisonicotinate, is known for its high reactivity in Suzuki coupling reactions.[3] This suggests that this compound would behave similarly, providing a pathway to a diverse library of substituted aminopyridine derivatives. These derivatives are valuable scaffolds in drug discovery, with applications as kinase inhibitors and in treatments for neurological disorders.[2][4]
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route could involve the bromination of a suitable aminopyridine precursor followed by esterification. A generalized protocol is provided below.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should conduct small-scale trials and optimize conditions.
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from protocols for similar substrates.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1 v/v, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Potential Biological Activity
While there is no specific biological data available for this compound, its structural motifs are present in many biologically active compounds. Substituted aminopyridines are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The isomer, Methyl 2-amino-5-bromoisonicotinate, is a key intermediate in the development of anti-tuberculosis and anti-cancer therapies.[4] Derivatives of bromo-isonicotinic acids are also being investigated for their potential as inhibitors of various enzymes. Therefore, this compound and its derivatives represent a promising class of compounds for biological screening in various therapeutic areas.
Conclusion
This compound is a valuable, yet under-explored, building block for organic synthesis. Its chemical properties, particularly its susceptibility to Suzuki-Miyaura cross-coupling, open the door to the creation of a vast array of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, the information available for its isomer and other related compounds provides a strong foundation for its synthetic utility. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential.
References
"Methyl 5-amino-2-bromoisonicotinate" CAS number 1363383-38-3
CAS Number: 1363383-38-3
Synonyms:
-
Methyl 5-amino-2-bromopyridine-4-carboxylate
-
5-Amino-2-bromo-4-pyridinecarboxylic acid methyl ester
-
5-氨基-2-溴-4-吡啶甲酸甲酯
This document provides a summary of the available technical information for Methyl 5-amino-2-bromoisonicotinate, a substituted pyridine derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
A compilation of the known physical and chemical properties of this compound is presented in the table below. This data is aggregated from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| IUPAC Name | This compound | - |
| Appearance | White to Light yellow to Light orange powder to crystal | - |
| Melting Point | 177.0 to 181.0 °C | - |
| Purity | >98.0% (GC)(N) | - |
| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | [1][2] |
| InChIKey | UZEMVZOYYXPGSQ-UHFFFAOYSA-N | - |
| SMILES | COC(=O)c1cncc(Br)c1N | - |
Applications in Research and Development
This compound is classified as a versatile building block in organic synthesis.[3] Its structural features, a pyridine ring substituted with amino, bromo, and methyl ester functional groups, make it a valuable intermediate for the synthesis of more complex molecules. While specific applications of this exact isomer are not widely documented in peer-reviewed literature, related isomers such as Methyl 2-amino-5-bromoisonicotinate are utilized in several research areas:
-
Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents. The presence of the bromine atom and the amino group provides reactive sites for further chemical modifications, which is a key feature in developing new drugs.[4][5] Isomers are being explored in the development of treatments for neurological disorders, as well as for anti-tuberculosis and anti-cancer therapies.[4]
-
Agrochemical Research: The pyridine core is a common scaffold in agrochemicals. This compound could serve as a precursor for the synthesis of new herbicides, insecticides, or fungicides.[4]
-
Materials Science: The functional groups on the molecule allow for its potential incorporation into polymers or coatings to create materials with specific chemical properties.[4]
Safety and Handling
Based on available Material Safety Data Sheets (MSDS) for this and structurally similar compounds, the following safety precautions should be observed:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Experimental Protocols
Biological Activity and Signaling Pathways
There is no publicly available data on the biological activity of this compound. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀) can be presented. Furthermore, there is no information linking this specific compound to any biological signaling pathways.
Spectral Data
No experimentally determined spectral data (NMR, IR, MS) for this compound are available in public spectral databases. Researchers interested in this compound would need to perform their own analytical characterization.
Logical Workflow for Characterization
For researchers who have synthesized or acquired this compound, a logical workflow for its characterization and initial screening would be as follows:
Caption: Logical workflow for the characterization and screening of this compound.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive literature search or experimental validation. Users should exercise their own judgment and take appropriate safety precautions when handling this chemical.
References
Methyl 5-amino-2-bromoisonicotinate: A Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2-bromoisonicotinate is a substituted pyridine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, an amino group, and a methyl ester on the pyridine ring offers multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures and the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, and key reactions, with a focus on its utility in the development of biologically active molecules.
While information on this compound (CAS 1363383-38-3) is limited, its isomer, Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), is more widely documented. This guide will primarily focus on the available data for the 2-amino-5-bromo isomer as a close surrogate, while also providing postulated synthetic and reaction pathways for the 5-amino-2-bromo isomer based on established chemical principles. These compounds are valuable intermediates in the synthesis of potential anti-cancer, anti-tuberculosis, and anti-inflammatory agents.[1][2]
Physicochemical Properties
The physicochemical properties of these building blocks are crucial for their handling, reaction optimization, and incorporation into drug candidates. The available data for both isomers are summarized below.
Table 1: Physicochemical Data of this compound and its Isomer
| Property | This compound | Methyl 2-amino-5-bromoisonicotinate |
| CAS Number | 1363383-38-3[3] | 882499-87-8[2] |
| Molecular Formula | C₇H₇BrN₂O₂[3] | C₇H₇BrN₂O₂[2] |
| Molecular Weight | 231.05 g/mol [1] | 231.05 g/mol [1] |
| Appearance | White to light yellow/orange powder/crystal[3] | Pale yellow crystalline powder[2] |
| Melting Point | 177.0 - 181.0 °C[3] | 135-142 °C[2], 180–185 °C (decomposes)[1] |
| Purity | >98.0% (GC)[3] | ≥98% or ≥99% (HPLC)[1][2] |
| Solubility | No data available | Soluble in DMSO and DMF; sparingly soluble in water[1] |
Synthesis of this compound and its Isomer
Synthesis of Methyl 2-amino-5-bromoisonicotinate
A common method for the synthesis of Methyl 2-amino-5-bromoisonicotinate is the electrophilic bromination of Methyl 2-aminoisonicotinate using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[4]
-
Reaction Setup: Dissolve Methyl 2-aminoisonicotinate (1.0 eq) in DMF in a round-bottom flask and cool the solution to -18 °C using an ice/methanol bath.
-
Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at -18 °C.
-
Reaction: Stir the reaction mixture at -18 °C for 1 hour.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a yellow solid, can be used in the next step without further purification.
Postulated Synthesis of this compound
A plausible synthetic route to this compound could involve a multi-step process starting from a suitable pyridine derivative. One potential pathway is the Sandmeyer reaction of a corresponding amino precursor, or a direct amination of a dibromo precursor. A hypothetical protocol based on common organic synthesis transformations is provided below.
-
Starting Material: Methyl 2,5-dibromoisonicotinate.
-
Reaction Setup: In a sealed vessel, dissolve Methyl 2,5-dibromoisonicotinate (1.0 eq) in a suitable solvent such as dioxane.
-
Reagents: Add a source of ammonia, such as aqueous ammonia or ammonium salts, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biaryl phosphine ligand), and a base (e.g., a non-nucleophilic organic base).
-
Reaction: Heat the mixture under an inert atmosphere for several hours, monitoring the progress by TLC or LC-MS. The regioselectivity of the amination would be a critical factor to control.
-
Work-up and Isolation: After cooling, the reaction mixture would be diluted with an organic solvent and washed with water and brine. The organic layer would be dried and concentrated.
-
Purification: The crude product would likely require purification by column chromatography to isolate the desired this compound.
Key Reactions of Amino-bromo-isonicotinates as Building Blocks
The presence of both a bromine atom and an amino group allows for a variety of subsequent chemical transformations, making these compounds valuable scaffolds in combinatorial chemistry and library synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of boronic acids or their esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents.
-
Reaction Setup: In a reaction vessel, combine the amino-bromo-isonicotinate (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond the Suzuki coupling, the bromo-substituent can participate in other palladium-catalyzed reactions, including:
-
Buchwald-Hartwig Amination: To introduce a secondary or tertiary amine.
-
Sonogashira Coupling: To form a carbon-carbon triple bond with a terminal alkyne.
-
Heck Coupling: To form a new carbon-carbon double bond with an alkene.
-
Stille Coupling: To couple with an organotin reagent.
Reactions of the Amino Group
The amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form alkylated amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer reaction).
Applications in Drug Discovery
Substituted pyridines are a common motif in many approved drugs and clinical candidates. The ability to functionalize the pyridine core at multiple positions makes building blocks like this compound highly valuable. Derivatives of these scaffolds have been investigated for a range of biological activities.
Table 2: Potential Therapeutic Areas for Derivatives
| Therapeutic Area | Rationale |
| Oncology | Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on the building block allow for the synthesis of diverse libraries to screen for kinase inhibitory activity.[5] |
| Infectious Diseases | Substituted pyridines have been explored as potential anti-tuberculosis and antiviral agents. The ability to introduce various substituents can lead to compounds with improved potency and selectivity against microbial targets.[1] |
| Inflammation | Certain pyridine derivatives have demonstrated anti-inflammatory properties. The versatility of the building block allows for the exploration of structure-activity relationships to optimize anti-inflammatory effects. |
Conclusion
This compound and its isomer are valuable heterocyclic building blocks for the synthesis of complex organic molecules. Their multiple functional groups provide a platform for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While detailed experimental data for this compound is currently scarce, the well-documented chemistry of its 2-amino-5-bromo isomer provides a strong foundation for its application in the synthesis of novel compounds for drug discovery and development. Further research into the synthesis and reactivity of this compound will undoubtedly expand its utility in medicinal chemistry.
References
The Vanguard of Discovery: A Technical Guide to the Synthesis and Evaluation of Novel Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold remains a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure."[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyridine derivatives, with a particular focus on their evaluation as potential anticancer agents through the inhibition of the PI3K/Akt signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate research and development in this critical area.
I. Synthetic Strategies for Novel Pyridine Scaffolds
The construction of diverse pyridine cores is a dynamic field, with methodologies evolving to enhance efficiency, yield, and molecular complexity.[4][5] Recent advancements have seen a surge in catalytic and multicomponent reactions, offering streamlined access to highly functionalized pyridine derivatives.[6][7]
A. Multicomponent Synthesis of 2-Amino-3-cyanopyridines
One of the most efficient methods for the synthesis of polysubstituted pyridines is the one-pot multicomponent reaction. The synthesis of 2-amino-3-cyanopyridines, valuable intermediates for more complex heterocyclic systems, can be readily achieved through the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[6][8][9]
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridines [6]
-
A mixture of the desired aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared.
-
A catalytic amount of a suitable catalyst, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g), is added to the mixture.[6]
-
The reaction mixture is heated at 100 °C with stirring for the appropriate time, as monitored by Thin Layer Chromatography (TLC) using a hexane/acetone (10:4) mobile phase.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
Logical Workflow for the Synthesis of 2-Amino-3-cyanopyridines
Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
B. Synthesis of Quinazolinone-Based Pyridine Hybrids
Quinazolinone is another crucial scaffold in medicinal chemistry, and its fusion with a pyridine moiety has yielded potent anticancer agents.[7][10] A notable example involves the synthesis of 6-(pyridin-3-yl)quinazolin-4(3H)-one derivatives, which have been investigated as PI3K inhibitors.[7]
Experimental Protocol: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [11]
This multi-step synthesis provides a route to complex pyridine-quinazoline hybrids with potential PI3K inhibitory activity.
-
Step 1: Synthesis of Intermediate 7a. A mixture of 6-(6-aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine (0.18 g, 0.5 mmol), ethyl bromopyruvate (0.29 g, 1.5 mmol), and NaHCO₃ (0.13 g, 1.5 mmol) is dissolved in ethanol (5 mL).
-
The mixture is heated to 80 °C and refluxed under an argon atmosphere for 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired intermediate.
-
Step 2: Synthesis of the Final Compound (e.g., 13k). The intermediate from the previous step is then subjected to further reactions, such as aminolysis, to introduce different side chains and obtain the final target compounds. For compound 13k , a specific amine is used to displace the ester group, a common step in generating amide derivatives with enhanced biological activity.[11]
II. Biological Evaluation: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3][12][13][14] Novel pyridine derivatives are increasingly being evaluated for their potential to inhibit key kinases in this pathway, such as PI3Kα.[11]
The PI3K/Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of novel pyridine derivatives.
A. In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2][4][15][16] It is a fundamental tool for screening the cytotoxic potential of novel compounds.
Experimental Protocol: MTT Assay for Cell Viability [15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The novel pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[15] The plates are then incubated for an additional 2 to 4 hours at 37°C in a 5% CO₂ incubator.[15]
-
Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[15] The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
III. Quantitative Data and Structure-Activity Relationships (SAR)
The systematic evaluation of a series of related compounds allows for the elucidation of structure-activity relationships (SAR), providing crucial insights for the optimization of lead compounds.[1]
A. Anticancer Activity of Novel Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various cancer cell lines, as demonstrated by their IC₅₀ values.[11]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCC827 (Lung Cancer) IC₅₀ (µM) | PI3Kα Inhibition IC₅₀ (nM) |
| 13k | 0.21 | 0.43 | 0.19 | 0.09 | 1.94 |
| 13a | 0.54 | 0.87 | 0.61 | 0.23 | 5.21 |
| 13b | 0.63 | 1.02 | 0.75 | 0.31 | 7.89 |
| 13c | 0.48 | 0.76 | 0.55 | 0.18 | 4.33 |
| 13d | 0.71 | 1.25 | 0.88 | 0.42 | 9.12 |
| 13e | 0.59 | 0.94 | 0.68 | 0.28 | 6.54 |
Data extracted from Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[11]
The data clearly indicates that compound 13k exhibits the most potent anticancer activity across all tested cell lines, with a particularly low IC₅₀ value against the HCC827 lung cancer cell line.[11] This potent cellular activity is consistent with its strong inhibition of the PI3Kα enzyme.[11] The variations in activity among the different derivatives highlight the importance of the substituents on the quinazoline ring for both cellular potency and target engagement.
IV. Conclusion and Future Directions
The pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust pathways to a diverse range of pyridine derivatives. The potent anti-proliferative activity of the exemplified quinazolinone-based pyridine hybrids underscores the promise of targeting the PI3K/Akt signaling pathway in cancer therapy. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them toward clinical development. The detailed protocols and visual aids provided herein are intended to empower researchers in their quest to develop the next generation of pyridine-based medicines.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Structural Analysis and Confirmation of Methyl 5-amino-2-bromoisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2-bromoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the structural analysis and confirmation of this compound, detailing its physicochemical properties and outlining the necessary experimental protocols for its characterization. Due to the limited availability of public domain experimental data for this compound, this guide also presents predicted spectroscopic data and established methodologies for related compounds to serve as a practical reference for researchers.
Compound Identification and Properties
A crucial first step in the structural analysis of any chemical entity is the unambiguous identification and compilation of its fundamental properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Methyl 5-amino-2-bromopyridine-4-carboxylate | - |
| CAS Number | 1363383-38-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder (Predicted) | [2] |
| Melting Point | 135-142 °C (for isomer Methyl 2-amino-5-bromoisonicotinate) | [2] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water (Predicted for isomer) | - |
Note: Some properties are predicted or based on the closely related isomer, Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), due to the scarcity of specific experimental data for the title compound.
Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 |
| ~7.0 | s | 1H | H-3 |
| ~5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
These are predicted values and may vary based on the solvent and experimental conditions.
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-5 |
| ~148 | C-2 |
| ~145 | C-6 |
| ~115 | C-4 |
| ~110 | C-3 |
| ~53 | -OCH₃ |
These are predicted values and are subject to experimental verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2990-2850 | C-H stretch | Methyl C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1620 | N-H bend | Primary amine (-NH₂) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-N stretch | Aryl amine |
| Below 800 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z 230 and 232 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for [M+H]⁺ (C₇H₈BrN₂O₂⁺): 230.9764. This would provide unambiguous confirmation of the molecular formula.
-
Key Fragmentation Patterns: Loss of •OCH₃ (m/z 31), loss of CO₂CH₃ (m/z 59), and cleavage of the pyridine ring.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.
Synthesis Protocol (Proposed)
A plausible synthetic route to this compound could involve the bromination of a suitable precursor followed by esterification. A general procedure based on the synthesis of related compounds is outlined below.
Reaction: Bromination of Methyl 5-aminoisonicotinate.
Materials:
-
Methyl 5-aminoisonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Methyl 5-aminoisonicotinate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Protocols
3.2.1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
3.2.2. IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and structural confirmation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. While publicly available experimental data for this specific compound is limited, this guide provides a comprehensive framework for its structural analysis and confirmation. By employing the outlined spectroscopic techniques and synthetic protocols, researchers can confidently verify the structure of this compound and utilize it in the development of novel therapeutic agents. The provided diagrams and tabulated data serve as a practical reference for laboratory work. Further research to fully characterize this compound and publish the experimental data is highly encouraged to facilitate its broader application in the scientific community.
References
Technical Guide: Physicochemical Properties of Methyl 5-amino-2-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 5-amino-2-bromoisonicotinate (CAS No. 1363383-38-3). This compound is a substituted pyridine derivative, a class of molecules with significant interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines a representative synthetic protocol, and provides visualizations to aid in the understanding of its chemical characteristics and synthesis. Due to a lack of publicly available data on the specific biological activity of this compound, a detailed experimental workflow for its synthesis is provided in place of a signaling pathway diagram.
Chemical Identity and Properties
This compound is a heterocyclic compound with the molecular formula C₇H₇BrN₂O₂. Its structure features a pyridine ring substituted with an amino group, a bromine atom, and a methyl ester.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1363383-38-3 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | Methyl 5-amino-2-bromopyridine-4-carboxylate |
| Synonyms | 5-Amino-2-bromo-4-pyridinecarboxylic acid methyl ester |
| SMILES | COC(=O)c1c(N)cnc(Br)c1 |
| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 177.0 - 181.0 °C | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Sparingly soluble in water (7.4 g/L, predicted) | [1] |
| pKa (acidic) | 3.72 ± 0.10 (Predicted) | [1] |
| logP | 1.2129 (Predicted) |
Experimental Protocols
Representative Synthesis of this compound
General Procedure:
-
Starting Material: A suitable starting material would be a commercially available or readily synthesized substituted pyridine, for example, 5-aminopicolinic acid.
-
Bromination: The pyridine ring can be brominated using a suitable brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. The regioselectivity of this reaction will be directed by the existing substituents.
-
Esterification: The carboxylic acid functionality can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Purification: The final product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Detailed Hypothetical Protocol:
-
Step 1: Bromination of 5-aminopicolinic acid. To a solution of 5-aminopicolinic acid (1 equivalent) in a suitable solvent (e.g., acetic acid), N-Bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product, 5-amino-2-bromopicolinic acid, is isolated by filtration or extraction.
-
Step 2: Esterification. The crude 5-amino-2-bromopicolinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
Step 3: Purification. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound. The structure and purity of the final compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Conclusion
This compound is a halogenated and aminated pyridine derivative with potential applications as a building block in organic synthesis. This guide has summarized its key physicochemical properties based on available data. While experimental data for some properties are lacking, predictive models provide useful estimates. The provided synthetic workflow offers a viable route for its preparation in a laboratory setting. Further research is warranted to determine its biological activity and to explore its potential in drug discovery and materials science. Researchers are encouraged to perform experimental validation of the predicted properties and to explore the reactivity and potential applications of this compound.
References
The Strategic Application of Substituted Pyridines in Fragment-Based Drug Discovery: A Technical Guide Centered on Methyl 5-amino-2-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target. Subsequent optimization of these initial hits can lead to the development of potent and selective drug candidates. This technical guide explores the utility of substituted pyridines as a core scaffold in FBDD, with a specific focus on the representative fragment, Methyl 5-amino-2-bromoisonicotinate . While this compound is primarily recognized as a versatile chemical intermediate for synthesizing molecules targeting a range of diseases including cancer, tuberculosis, and neurological disorders, its structural motifs are emblematic of a class of fragments with significant potential in FBDD campaigns.[1][2] This document will detail the strategic considerations for employing such fragments, present standardized experimental protocols for their screening and validation, and provide a framework for their evolution into more complex, high-affinity ligands.
Introduction to Pyridine-Based Fragments in FBDD
The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in a variety of non-covalent interactions with protein targets. Substituted pyridines, such as this compound, offer several advantages as fragments:
-
Defined Chemical Vectors: The substituent pattern on the pyridine ring provides clear vectors for chemical elaboration. The bromine atom, for instance, is an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the core fragment.[3]
-
Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. These functionalities can mimic key interactions of endogenous ligands, particularly in ATP-binding sites of kinases.
-
Modulation of Physicochemical Properties: The substituents (amino, bromo, methyl ester) influence the fragment's solubility, lipophilicity, and electronic properties, which can be fine-tuned during the hit-to-lead optimization phase.
The general workflow for a fragment-based campaign utilizing a fragment like this compound is a multi-stage process that begins with screening and progresses through hit validation and optimization.
Figure 1: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.
Physicochemical Properties and Data Presentation
This compound and its isomers are characterized by their crystalline nature and utility as building blocks in organic synthesis.[1][3] For the purpose of FBDD, fragments are typically evaluated based on the "Rule of Three," which suggests a molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3.
Table 1: Physicochemical Properties of Methyl 2-amino-5-bromoisonicotinate (Isomer)
| Property | Value | Source |
| CAS Number | 882499-87-8 | [3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |
| Molecular Weight | 231.05 g/mol | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 135-142 °C | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
While specific binding data for this compound against a particular target is not publicly available, we can present representative data typical for initial fragment hits discovered in FBDD campaigns against targets like protein kinases.
Table 2: Representative Biophysical Data for a Pyridine-Based Fragment Hit
| Parameter | Typical Value Range | Method |
| Dissociation Constant (Kd) | 10 µM - 1 mM | SPR, ITC, NMR |
| Ligand Efficiency (LE) | ≥ 0.3 | Calculated |
| IC50 (Enzymatic Assay) | > 50 µM | Biochemical Assay |
Note: The values in Table 2 are illustrative for a typical initial fragment hit and are not specific to this compound.
Experimental Protocols for Fragment Screening
The identification of weak-binding fragments requires sensitive biophysical techniques. A common strategy is to use a primary screen to identify potential binders, followed by orthogonal methods for validation and characterization.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target protein, providing real-time kinetics and affinity data.
Protocol:
-
Protein Immobilization: Covalently immobilize the target protein (e.g., a kinase domain) onto a sensor chip (e.g., CM5) via amine coupling to a density that yields a response of ~10,000 Response Units (RU).
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute to a final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤ 1%.
-
Screening: Inject the fragment solutions over the sensor surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 60-120 seconds.
-
Data Analysis: A positive "hit" is identified by a response significantly above the baseline and a sensorgram shape indicative of a binding event. Hits are then subjected to dose-response analysis to determine the dissociation constant (Kd).
Figure 2: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).
Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment binding directly to the target protein in solution. Ligand-observe methods like Saturation Transfer Difference (STD) NMR or protein-observe methods using ¹H-¹⁵N HSQC spectra are commonly employed.
Protocol (¹H-¹⁵N HSQC):
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
Fragment Addition: Prepare a concentrated stock of the fragment hit (e.g., 50 mM in d6-DMSO).
-
Spectrum Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add the fragment to the protein sample to a final concentration of 0.5-1 mM (maintaining a low final DMSO concentration).
-
Final Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Data Analysis: Overlay the two spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate that the fragment is binding to the protein at the location of those residues.
Structural Characterization: X-ray Crystallography
Determining the crystal structure of a fragment bound to its target is the gold standard in FBDD, providing precise information about the binding mode and guiding structure-based design.
Protocol:
-
Protein Crystallization: Grow crystals of the target protein to a suitable size for diffraction experiments.
-
Fragment Soaking: Transfer the protein crystals to a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow them to soak for a period ranging from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the resulting electron density map.
-
Analysis: Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) to inform the design of more potent analogues. The bromine atom in fragments like this compound can be particularly useful as its high electron density makes it readily identifiable in electron density maps.
Fragment Evolution and Signaling Pathways
Once a fragment hit is validated and its binding mode is understood, the next phase is to elaborate the fragment into a more potent lead compound. For a fragment like this compound, the bromine atom and the amino group are primary handles for chemical modification.
For instance, in the context of kinase inhibitor discovery, the amino-pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The bromine atom can then be replaced, via a Suzuki coupling, with larger aromatic groups designed to pick up additional interactions in the hydrophobic regions of the ATP-binding pocket.
Figure 3: Conceptual diagram of fragment evolution from this compound.
While this specific fragment has not been directly linked to the modulation of a particular signaling pathway in published literature, its derivatives are often designed to target protein kinases.[4][5][6] Kinases are central nodes in numerous signaling pathways that regulate cell proliferation, differentiation, and survival. For example, inhibitors derived from pyridine-based fragments could target kinases in pathways such as:
-
MAPK/ERK Pathway: Regulates cell growth and division.
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.
-
VEGFR Signaling: Key in angiogenesis (the formation of new blood vessels), a hallmark of cancer.
Conclusion
This compound serves as an exemplary scaffold for the exploration of fragment-based drug discovery. Its physicochemical properties and multiple handles for chemical modification make it, and fragments like it, valuable starting points for FBDD campaigns. By employing a robust cascade of biophysical screening and validation techniques, coupled with structure-based design, such simple fragments can be efficiently evolved into potent and selective lead compounds. The principles and protocols outlined in this guide provide a foundational framework for researchers aiming to leverage the power of FBDD to tackle challenging therapeutic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-amino-2-bromoisonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide, offering a powerful method for constructing complex molecular architectures from simpler precursors.[2] For drug development professionals, this reaction is invaluable for synthesizing biaryl and heteroaryl compounds, which are prominent scaffolds in a vast array of pharmaceutical agents.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 5-amino-2-bromoisonicotinate. This substrate is a valuable building block, featuring a reactive bromine atom susceptible to cross-coupling and an aminopyridine core that is a common motif in biologically active compounds.[2][4] The protocols and data presented are compiled from established procedures for structurally analogous bromopyridine derivatives and are intended to serve as a comprehensive guide for synthesizing libraries of 5-amino-2-arylisonicotinates for applications in medicinal chemistry and materials science.[4]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding 2-aryl derivative.
Data Presentation: Comparative Reaction Conditions
While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar aminobromopyridines. This data provides a strong basis for reaction optimization.
| Substrate | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (4:1) | 85-95 | High (Expected) | [3][5] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene / H₂O | 100 | High (Expected) | [5] |
| 6-Bromopyridin-3-amine | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80-120 | Good to Excellent | [6] |
| 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ (1-5%) | K₂CO₃ (2.0-3.0) | Toluene / H₂O | 80-120 | Good to Excellent | [6] |
| 2-Amino-4-bromopyridine | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 85-95 | [4] |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water, or DMF)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reactions are often complete within 8-24 hours.[4]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[4]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
-
Purification:
Visualizations
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]
References
"Methyl 5-amino-2-bromoisonicotinate" in medicinal chemistry applications
Starting Initial Search
I've initiated a thorough search for the medicinal chemistry applications of "Methyl 5-amino-2-bromoisonicotinate." My focus is on its use as a synthetic intermediate or its direct biological activity. I'm prioritizing peer-reviewed literature and patent databases for reliable information.
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Application Notes: Experimental Protocols for Methyl 5-amino-2-bromoisonicotinate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-amino-2-bromoisonicotinate (CAS No. 1363383-38-3) is a highly functionalized pyridine derivative that serves as a critical building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl ester, makes it a versatile intermediate for creating complex molecules.[2] This compound is particularly valuable in the development of novel pharmaceuticals, including anti-cancer and anti-tuberculosis therapies, as well as in agricultural chemistry and materials science.[2] The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This document provides detailed protocols for two of the most pivotal reactions involving this compound: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[3] This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[3] The protocol below is adapted from established procedures for structurally similar aminopyridine substrates.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[5]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.[6]
-
Reductive Elimination: The desired coupled product is formed, regenerating the Pd(0) catalyst which re-enters the cycle.[5]
References
Application Notes and Protocols: Methyl 5-amino-2-bromoisonicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2-bromoisonicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom susceptible to various cross-coupling reactions, makes it an attractive starting material for creating diverse molecular architectures. The pyridine core is a well-established scaffold in a wide range of successful commercial agrochemicals, including herbicides, fungicides, and insecticides. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with detailed, representative experimental protocols for its derivatization.
Potential Applications in Agrochemical Synthesis
While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structure strongly suggests its utility in the synthesis of analogs of several important classes of agrochemicals.
Picolinic Acid Herbicides
Picolinic acid derivatives, such as picloram, clopyralid, and aminopyralid, are a significant class of synthetic auxin herbicides. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The isonicotinate scaffold of this compound can be envisioned as a key precursor for novel picolinic acid-type herbicides. The bromine atom at the 2-position can be replaced with various functional groups through cross-coupling reactions to modulate the herbicidal activity and spectrum.
Pyridine-Based Fungicides
The pyridine ring is a common feature in many fungicides. The functional groups on this compound offer multiple points for modification to develop novel fungicidal compounds. For instance, the amino group can be acylated or alkylated, and the bromine atom can be substituted to introduce toxophoric moieties known to inhibit fungal growth.
Novel Insecticides
The development of new insecticides with novel modes of action is crucial to combat insect resistance. The structural features of this compound can be exploited to design and synthesize new insecticidal molecules. For example, it could serve as a precursor for the synthesis of neonicotinoid analogs or other classes of insecticides that target the insect nervous system.
Key Synthetic Transformations
The reactivity of this compound allows for a variety of chemical transformations to generate a library of potential agrochemical candidates.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom is well-suited for palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of boronic acids or esters. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at the 2-position of the pyridine ring.
-
Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through palladium-catalyzed Buchwald-Hartwig amination, allowing for the introduction of diverse amino functionalities.
-
Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl groups, further expanding the chemical space.
-
N-Functionalization: The amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas to introduce a variety of substituents.
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 5-amino-2-arylisonicotinates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-amino-2-arylisonicotinate.
Expected Yields and Characterization:
The following table provides hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | Methyl 5-amino-2-phenylisonicotinate | 75-90 |
| 4-Methoxyphenylboronic acid | Methyl 5-amino-2-(4-methoxyphenyl)isonicotinate | 80-95 |
| 3-Chlorophenylboronic acid | Methyl 5-amino-2-(3-chlorophenyl)isonicotinate | 70-85 |
| Pyridin-3-ylboronic acid | Methyl 5-amino-2-(pyridin-3-yl)isonicotinate | 65-80 |
Actual yields may vary depending on the specific substrate and reaction conditions.
Protocol 2: N-Acetylation of this compound
This protocol describes a standard procedure for the acetylation of the amino group.
Materials:
-
This compound
-
Acetic anhydride (1.5 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Product | Expected Yield (%) |
| This compound | Methyl 5-acetamido-2-bromoisonicotinate | >90 |
Visualizations
Synthetic Pathway for Derivatization
Caption: Synthetic derivatization of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its strategic functionalization through established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and N-functionalization, can lead to the discovery of new herbicidal, fungicidal, and insecticidal compounds. The provided protocols offer a solid foundation for researchers to explore the potential of this valuable building block in the development of next-generation crop protection agents. Further research and high-throughput screening of derivatives are warranted to fully elucidate its potential in agrochemical applications.
Application Notes and Protocols: Methyl 5-amino-2-bromoisonicotinate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-2-bromoisonicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The strategic placement of the amino, bromo, and methyl ester functionalities on the pyridine ring allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex bioactive molecules. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents. The amino group at the 5-position can be utilized for further functionalization, such as amide bond formation, to modulate the physicochemical properties and biological activity of the target molecules.
These structural features make this compound a key intermediate in the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative p38 MAP kinase inhibitor, a class of therapeutic agents extensively studied for the treatment of inflammatory conditions.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of small molecule inhibitors of p38 MAP kinase is a major focus of drug discovery efforts.
The 5-amino-2-aryl-isonicotinamide scaffold is a common feature in a number of potent p38 MAP kinase inhibitors. This compound is an excellent starting material for the synthesis of such compounds. The following sections provide a proposed synthetic protocol for a representative p38 MAP kinase inhibitor and a summary of the biological activity of related compounds.
Quantitative Data: In Vitro Activity of Representative p38 MAP Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of p38α MAP kinase inhibitors with a substituted pyridine core. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the p38α MAP kinase enzymatic activity.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |
| 1a | 4-Fluorophenyl | H | 50 |
| 1b | 2,4-Difluorophenyl | H | 35 |
| 1c | 4-Fluorophenyl | Methyl | 42 |
| 1d | 2,4-Difluorophenyl | Methyl | 28 |
| 2a | Phenyl | H | 81 |
| 2b | 4-Methoxyphenyl | H | 120 |
This data is representative of compounds with similar scaffolds and is provided for comparative purposes.
Experimental Protocols
Proposed Synthesis of a Representative p38 MAP Kinase Inhibitor (2-(4-Fluorophenyl)-5-aminoisonicotinamide)
This protocol details a proposed two-step synthesis of a representative p38 MAP kinase inhibitor, 2-(4-fluorophenyl)-5-aminoisonicotinamide, starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group at the 2-position of the pyridine ring. The second step is the amidation of the methyl ester to the corresponding primary amide.
Step 1: Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-amino-2-(4-fluorophenyl)isonicotinate.
Step 2: Amidation
Caption: Proposed amidation of the methyl ester.
Materials:
-
Methyl 5-amino-2-(4-fluorophenyl)isonicotinate (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Hydrolysis: Dissolve Methyl 5-amino-2-(4-fluorophenyl)isonicotinate (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL). Add sodium hydroxide (1.2 mmol) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 5-amino-2-(4-fluorophenyl)isonicotinic acid.
-
Acid Chloride Formation: To the crude carboxylic acid in a flame-dried flask under an inert atmosphere, add thionyl chloride (2.0 mmol) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (5.0 mmol) in THF. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(4-Fluorophenyl)-5-aminoisonicotinamide.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing kinase buffer, recombinant p38α kinase, and the substrate peptide.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a luminescence-based assay that measures the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway.
General Experimental Workflow
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The provided protocols and application notes offer a framework for researchers to utilize this compound in their drug discovery programs. The proposed synthetic route to a representative p38 MAP kinase inhibitor highlights the utility of palladium-catalyzed cross-coupling reactions in elaborating the core scaffold. The general protocol for in vitro kinase assays provides a means to evaluate the biological activity of the synthesized compounds. By leveraging the chemical tractability of this compound, researchers can efficiently generate libraries of novel compounds for the discovery of new therapeutic agents.
Application Notes and Protocols for the Synthesis of Methyl 5-amino-2-bromoisonicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Methyl 5-amino-2-bromoisonicotinate, a valuable building block in medicinal chemistry, and its subsequent derivatization. The protocols outlined below are based on established synthetic methodologies for related pyridine compounds and offer a step-by-step approach for laboratory execution.
Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved through a two-step process starting from the commercially available 5-aminonicotinic acid. The proposed synthetic pathway involves an initial esterification of the carboxylic acid followed by a regioselective bromination of the pyridine ring.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Step 1: Esterification of 5-Aminonicotinic Acid
This protocol describes the conversion of 5-aminonicotinic acid to its methyl ester, Methyl 5-aminoisonicotinate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ice water and carefully neutralize the solution to a pH of 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-aminoisonicotinate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data for Esterification:
| Parameter | Value |
| Reactants | 5-Aminonicotinic Acid, Methanol, Thionyl Chloride |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Step 2: Regioselective Bromination of Methyl 5-aminoisonicotinate
This protocol details the regioselective bromination of Methyl 5-aminoisonicotinate at the C2-position of the pyridine ring using N-bromosuccinimide (NBS). The electron-donating amino group at the C5-position directs the electrophilic substitution to the ortho and para positions. In this case, the C2-position is favored.
Protocol:
-
Reaction Setup: Dissolve Methyl 5-aminoisonicotinate (1.0 eq) in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data for Bromination:
| Parameter | Value |
| Reactants | Methyl 5-aminoisonicotinate, N-Bromosuccinimide |
| Solvent | Acetonitrile |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Synthesis of "this compound" Derivatives via Suzuki-Miyaura Coupling
This compound serves as a versatile intermediate for the synthesis of a variety of derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids.[1]
Signaling Pathway of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial or a round-bottom flask), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100°C with stirring. The reaction can also be performed in a microwave reactor for shorter reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.
Table of Suzuki-Miyaura Coupling Reaction Parameters:
| Parameter | Reagent/Condition | Typical Range |
| Substrates | This compound | 1.0 equivalent |
| Arylboronic Acid | 1.1 - 1.5 equivalents | |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | 2 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/Water, Toluene/Water, DME/Water | 4:1 (v/v) |
| Temperature | Conventional Heating | 80 - 100 °C |
| Microwave Irradiation | 100 - 150 °C | |
| Reaction Time | Conventional Heating | 4 - 24 hours |
| Microwave Irradiation | 15 - 60 minutes | |
| Typical Yield | 60 - 95% |
Note: These protocols provide a general guideline. Reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of Methyl 5-amino-2-bromoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions of "Methyl 5-amino-2-bromoisonicotinate".
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki coupling reactions?
This compound is an electron-deficient pyridine derivative. The bromine at the 2-position is generally reactive towards oxidative addition to a Pd(0) catalyst. However, the presence of the amino group at the 5-position and the methyl ester at the 4-position can influence the reaction, potentially leading to side reactions or catalyst inhibition.
Q2: What are the most common side reactions to watch for?
The most common side reactions encountered in Suzuki couplings of this substrate include:
-
Protodeboronation: The boronic acid reagent reacts with residual water or other proton sources, leading to the formation of an arene byproduct instead of the desired coupled product. This is more common with heteroaryl boronic acids.
-
Dehalogenation: The starting material, this compound, is reduced to Methyl 5-aminoisonicotinate.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under strongly basic conditions, especially at elevated temperatures.
Q3: Can the amino group on the pyridine ring interfere with the reaction?
Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or "poisoning," reducing the catalytic activity and leading to low or no product formation. The use of appropriate ligands can often mitigate this issue.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Pd catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. For air-sensitive catalysts and ligands, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Catalyst Poisoning | The amino group may be inhibiting the catalyst. Consider using a ligand from the Buchwald family (e.g., SPhos, XPhos) which are known to be effective for coupling substrates with basic nitrogen atoms.[1] |
| Incorrect Base | The choice of base is crucial. If using a weak base, it may not be sufficient to promote transmetalation. If using a very strong base, it could lead to degradation of the starting material or catalyst. See the "Base Selection" section for more details. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed. Gradually increase the temperature, for example, from 80°C to 100°C. |
| Poor Solvent Quality | Ensure solvents are anhydrous and degassed. Oxygen can oxidize the Pd(0) catalyst. |
Problem 2: Formation of Significant Side Products
| Observed Side Product | Possible Cause & Solution |
| Dehalogenated Starting Material | This can occur if the reaction mixture contains sources of hydride. Ensure solvents are pure and consider if the base or boronic acid reagent could be contributing. Using a different solvent or base may help. |
| Protodeboronated Boronic Acid | This is often caused by excess water or a reaction that is too slow. Use anhydrous solvents and consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) which can be more resistant to protodeboronation. |
| Homocoupling of Boronic Acid | This can be promoted by the presence of oxygen or Pd(II) species. Ensure the reaction is thoroughly degassed and that the Pd(II) precatalyst is efficiently reduced to Pd(0). |
| Hydrolyzed Ester Product | The methyl ester is base-labile. Avoid strong bases like NaOH or KOH, especially at high temperatures. Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If hydrolysis is still an issue, KF may be a suitable alternative.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Analogous Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines and can serve as a starting point for the Suzuki coupling of this compound.[3]
Reagents and Conditions:
| Parameter | Value |
| Starting Material | 5-bromo-2-methylpyridin-3-amine (1.0 eq) |
| Arylboronic Acid | 1.1 - 1.2 eq |
| Catalyst | Pd(PPh₃)₄ (5 mol %) |
| Base | K₃PO₄ (2.0 - 2.5 eq) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) |
| Temperature | 85 - 95 °C |
| Reaction Time | >15 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aminopyridines
| Catalyst System | Ligand Type | Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-established | Lower activity for challenging substrates, may require higher temperatures | 2 - 5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable | May not be as active as Buchwald-type catalysts for aminopyridines | 1 - 3 |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for substrates with amino groups, can overcome catalyst inhibition[1] | Air-sensitive, higher cost | 1 - 2 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for challenging couplings | May require specific optimization | 1 - 3 |
Table 2: Influence of Base on Suzuki Coupling of Aminopyridines with Ester Functionality
| Base | Strength | Solubility (in common solvents) | Comments |
| K₃PO₄ | Strong | Moderate | Often a good choice for aminopyridines, but monitor for ester hydrolysis.[3] |
| K₂CO₃ | Moderate | Moderate | A milder alternative to K₃PO₄, may reduce the risk of ester hydrolysis. |
| Cs₂CO₃ | Strong | High | Highly effective but more expensive. Can be beneficial for difficult couplings. |
| Na₂CO₃ | Moderate | Low | Commonly used, but its lower solubility can sometimes affect reaction rates. |
| KF | Weak | Low | A good option to consider if ester hydrolysis is a significant problem.[2] |
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions of Methyl 5-amino-2-bromoisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the reaction yield for coupling reactions involving Methyl 5-amino-2-bromoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
Low yields in Suzuki-Miyaura couplings with 2-bromopyridine derivatives are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inhibition: The nitrogen atom within the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[1][2]
-
Instability of Coupling Partners: Boronic acids, a key reagent in Suzuki couplings, can be unstable and degrade under the reaction conditions, a process known as protodeboronation.[2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored to the specific substrates.[2][4] For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial.[2]
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[2]
Q2: I am observing significant formation of side products, such as the homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura coupling.[2][5] This side reaction is often promoted by the presence of oxygen and can be minimized by:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before starting the reaction. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective.[2]
-
Using an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6]
-
Optimizing Reaction Parameters: Adjusting the reaction temperature and the stoichiometry of the reagents can also help to suppress homocoupling.[2]
Q3: My Buchwald-Hartwig amination with this compound is not proceeding to completion. What should I investigate?
Incomplete conversion in Buchwald-Hartwig amination can be due to several factors:
-
Catalyst Deactivation: Similar to Suzuki coupling, the pyridine nitrogen can poison the palladium catalyst.[7] The choice of a suitable bulky, electron-rich phosphine ligand is crucial to stabilize the catalyst and facilitate the reaction.[1][7]
-
Inappropriate Base: The strength and type of base are critical for the deprotonation of the amine and the overall catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).[7][8]
-
Solvent Effects: The solvent must be able to dissolve all reaction components and should be anhydrous. Common solvents include toluene, dioxane, and THF.[7][9]
Q4: In my Sonogashira coupling, I am observing decomposition of my terminal alkyne and low product yield. What are the potential solutions?
Low yields in Sonogashira couplings can be attributed to:
-
Copper(I) Co-catalyst Issues: While the copper co-catalyst is crucial for the reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling).[10] Running the reaction under copper-free conditions is a possible solution.
-
Base-Induced Decomposition: The amine base used in the reaction can sometimes lead to the decomposition of sensitive substrates. Using a milder base or a different solvent system might be necessary.[10]
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne.[10] Ensure all reagents and solvents are properly degassed.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | • Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).• Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]• Increase catalyst and/or ligand loading. |
| Poor Reagent Quality | • Ensure starting materials are pure and dry.• Use freshly purchased or purified boronic acids/esters. |
| Suboptimal Reaction Conditions | • Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig; Et₃N, DIPEA for Sonogashira).• Screen different solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF, DMF).• Vary the reaction temperature.[2] |
| Incomplete Reaction | • Increase the reaction time and monitor by TLC or LC-MS.• Increase the reaction temperature in increments. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Boronic Acid Homocoupling (Suzuki) | • Presence of oxygen.• Slow transmetalation step. | • Rigorously degas solvents and reagents.[2]• Increase temperature moderately.• Change the ligand; bidentate ligands like dppf may help.[2] |
| Protodeboronation (Suzuki) | • Presence of excess water or oxygen.• Base-catalyzed decomposition. | • Use anhydrous solvents and rigorously degassed reagents.[2]• Use a more stable boronic ester (e.g., pinacol ester).[2] |
| Hydrodehalogenation (Reductive Dehalogenation) | • Inefficient catalytic cycle. | • Optimize catalyst and ligand system.• Ensure anhydrous conditions. |
| Alkyne Homocoupling (Glaser Coupling - Sonogashira) | • Presence of oxygen and copper(I) co-catalyst. | • Perform the reaction under strictly anaerobic conditions.• Consider a copper-free Sonogashira protocol. |
Experimental Protocols
The following are general starting protocols for coupling reactions with this compound. Note: These are starting points and will likely require optimization for your specific coupling partner.
Suzuki-Miyaura Coupling (General Protocol)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[11]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).[11]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
Buchwald-Hartwig Amination (General Protocol)
-
Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).[7][8]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[7]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[7]
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling (General Protocol)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[10]
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).[10]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture. Dissolve the residue in an organic solvent and wash with water or brine. Dry the organic layer and concentrate.[10]
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative conditions for different coupling reactions on structurally similar bromopyridine substrates. These should serve as a starting point for optimizing your reaction with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-92 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 85 | 75-90 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 70-88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 80-95 |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-90 |
| n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 90 | 70-85 |
| Benzylamine | PdCl₂(dppf) | - | NaOtBu | THF | 80 | 65-80 |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Et₃N | Toluene | 70 | 75-88 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 70-85 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 5-amino-2-bromoisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-2-bromoisonicotinate. The information provided is collated from established synthetic methodologies for analogous compounds and is intended to help overcome common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process:
-
Esterification: The synthesis typically begins with the Fischer esterification of 5-aminoisonicotinic acid using methanol and a strong acid catalyst, such as sulfuric acid, to produce methyl 5-aminoisonicotinate.
-
Bromination: The subsequent step is the regioselective bromination of the methyl 5-aminoisonicotinate intermediate. This is often achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, such as N,N-Dimethylformamide (DMF).
Q2: What are the most critical parameters to control during the bromination step?
Temperature control is crucial to prevent over-bromination and the formation of di-brominated byproducts.[1] The reaction is typically carried out at a low temperature, often in an ice bath, especially during the addition of the brominating agent.[1] The stoichiometry of the reactants, particularly the amount of brominating agent, must also be carefully controlled.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and widely used method to monitor the reaction's progress. By comparing the spots of the starting material, the desired product, and any byproducts, you can determine the optimal reaction time and ensure the complete consumption of the starting material.
Q4: What are the expected physical properties of this compound?
This compound is typically an off-white to pale yellow crystalline powder.[2] It is generally soluble in solvents like Dimethyl Sulfoxide (DMSO) and DMF and sparingly soluble in water.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete esterification of 5-aminoisonicotinic acid.- Incomplete bromination reaction.- Suboptimal reaction temperature during bromination.- Loss of product during work-up and purification. | - Ensure an excess of methanol and sufficient catalyst during esterification and allow for adequate reaction time.- Monitor the bromination reaction by TLC to ensure completion.- Maintain a low temperature during the addition of the brominating agent.- Optimize the extraction and purification steps to minimize product loss. |
| Low Purity (Presence of Byproducts) | - Di-bromination: Formation of methyl 5-amino-2,6-dibromoisonicotinate due to high reaction temperature or excess brominating agent.- Isomeric Impurities: Formation of other bromo-isomers.- Incomplete Esterification: Presence of unreacted 5-aminoisonicotinic acid. | - Strictly control the temperature during bromination, preferably using an ice bath.[1]- Use a stoichiometric amount of the brominating agent (e.g., NBS).- Ensure the esterification step goes to completion before proceeding to bromination.- Purify the crude product using column chromatography or recrystallization.[1] |
| Reaction Not Starting or Sluggish | - Inactive catalyst for esterification.- Low quality or decomposed brominating agent (NBS).- Insufficient activation of the pyridine ring for bromination. | - Use fresh, anhydrous sulfuric acid for esterification.- Use a fresh batch of NBS.- Ensure the reaction conditions for bromination are appropriate to facilitate electrophilic aromatic substitution. |
| Product Degradation | - Exposure to high temperatures for prolonged periods.- Presence of strong acidic or basic conditions during work-up. | - Avoid excessive heating during reaction and purification.- Neutralize the reaction mixture carefully during work-up. |
Experimental Protocols
Esterification of 5-Aminoisonicotinic Acid
This protocol is based on the general principles of Fischer esterification of pyridine carboxylic acids.
Materials:
-
5-Aminoisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 5-aminoisonicotinic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 5-aminoisonicotinate.
Bromination of Methyl 5-aminoisonicotinate
This protocol is adapted from the synthesis of structurally similar brominated aminopyridines.[1]
Materials:
-
Methyl 5-aminoisonicotinate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve methyl 5-aminoisonicotinate in DMF in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve a stoichiometric amount of NBS in DMF.
-
Add the NBS solution dropwise to the cooled solution of methyl 5-aminoisonicotinate while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash it with water, and then with a small amount of cold acetonitrile to remove impurities.
-
Dry the solid under vacuum to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Side Reaction Pathways
Caption: Logical workflow of the synthesis of this compound and its common side reactions.
This guide is intended to assist researchers in navigating the common challenges associated with the synthesis of this compound. For specific queries or advanced troubleshooting, please consult relevant chemical literature or contact a technical support specialist.
References
Technical Support Center: Purification of Methyl 5-amino-2-bromoisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-amino-2-bromoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. For instance, during the synthesis of similar pyridine derivatives, the formation of isomers is a common challenge.[1][2][3] Depending on the synthetic route, impurities could include starting materials like 2-amino-5-bromoisonicotinic acid if the esterification is incomplete, or isomers formed during bromination or amination steps.[3][4]
Q2: What are the recommended storage conditions for purified this compound?
A2: Purified this compound should be stored in a cool, dry, and well-ventilated area, away from light.[5] For long-term stability, it is advisable to store it under an inert atmosphere and at refrigerated temperatures (0-8°C).[6]
Q3: What is the typical appearance and solubility of this compound?
A3: this compound is typically an off-white to pale yellow crystalline powder.[5][6] It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in water.[5] This solubility profile is a key consideration for selecting appropriate solvent systems for purification techniques like recrystallization and column chromatography.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective technique for purifying solid compounds like this compound. However, several issues can arise.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | The chosen solvent is not polar enough. | - Select a more polar solvent or a solvent mixture. Ethanol or ethyl acetate could be suitable starting points. - For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" an anti-solvent (in which it is poorly soluble) until turbidity appears. Heat the mixture to redissolve and then allow it to cool slowly.[1] |
| Oiling out instead of crystallization | - The solution is too concentrated (supersaturated). - The rate of cooling is too fast. - The melting point of the compound is lower than the boiling point of the solvent. | - Add a small amount of the "good" solvent to reduce the concentration. - Ensure a slower cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. - Lower the temperature at which crystallization is initiated.[1][7] |
| No crystals form upon cooling | The solution is not sufficiently supersaturated (too much solvent was used). | - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration. |
| Poor recovery of the product | - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8] - Use a minimal amount of hot solvent for dissolution. - During hot filtration, preheat the funnel and filter paper to prevent the product from crystallizing out. |
| Product is discolored | Presence of colored impurities. | - Add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove the carbon and adsorbed impurities.[1][8] |
Column Chromatography
Column chromatography is a powerful technique for separating this compound from closely related impurities.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | The eluent system is not optimized. | - Systematically vary the polarity of the eluent. A common starting point for amino-bromo-pyridines is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate. - For highly polar compounds, a system like dichloromethane/methanol might be necessary.[9] - Adding a small percentage (0.1-1%) of triethylamine or acetic acid to the eluent can help reduce tailing of basic or acidic compounds, respectively.[8][9] |
| Compound streaks or does not move from the origin | - The eluent is not polar enough. - The compound is strongly adsorbed to the silica gel due to its basic amino group. | - Gradually increase the polarity of the eluent system. - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete with the basic sites on the silica gel and improve elution.[8] |
| Poor separation of the product from impurities (co-elution) | - The eluent system is inappropriate. - The column is overloaded with the crude product. - The flow rate is too high. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. - Use a larger column or load less crude material. - Decrease the flow rate to allow for better equilibration and separation.[8] |
| The product elutes too quickly with the solvent front | The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity (gradient elution).[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) while stirring until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[1]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: To maximize the yield, place the flask in an ice bath for 30-60 minutes.[8]
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Analyze the crude product using thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired product and impurities. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.[8]
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
Data Presentation
Table 1: Illustrative Data for Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery Yield (%) |
| Ethanol | High | Moderate | Needles | 75 |
| Ethyl Acetate | Moderate | Low | Prisms | 85 |
| Heptane:Ethyl Acetate (1:1) | Low | Very Low | Powder | 90 |
| Dichloromethane | High | High | - | Low |
Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.
Table 2: Illustrative Data for Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Separation (ΔRf) |
| 4:1 | 0.20 | 0.25 | 0.05 |
| 3:1 | 0.35 | 0.45 | 0.10 |
| 2:1 | 0.50 | 0.60 | 0.10 |
| 1:1 | 0.70 | 0.75 | 0.05 |
Note: This data is illustrative. The optimal eluent system should be determined experimentally using TLC.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Preventing protodebromination of "Methyl 5-amino-2-bromoisonicotinate"
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired protodebromination of Methyl 5-amino-2-bromoisonicotinate during synthetic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem for this compound?
A: Protodebromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This converts the starting material, this compound, into Methyl 5-aminoisonicotinate, terminating the desired reaction pathway. This side reaction is frequently associated with metal-catalyzed coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling.[1] For heteroaromatic compounds like this one, the reaction conditions, especially pH, can significantly influence the rate of this unwanted reaction.[1] The presence of the electron-donating amino group can also affect the electronic properties of the molecule, potentially making it more susceptible to this side reaction under certain catalytic conditions.
Q2: My Suzuki-Miyaura coupling reaction shows significant protodebromination. What are the first troubleshooting steps?
A: When significant protodebromination is observed, the primary goal is to accelerate the desired productive coupling reaction so that it outcompetes the undesired side reaction. The first steps should focus on the core components of the reaction: the catalyst system, the base, and the solvent. Often, the lifetime of the active organoboron reagent in the reaction mixture is a key factor; if it decomposes before it can couple, side reactions like protodebromination of the aryl bromide partner can become more prevalent.[2] A systematic approach to re-optimizing the reaction conditions for your specific substrate is necessary.[2]
Q3: How does the choice of palladium catalyst and ligand affect protodebromination?
A: The catalyst system is critical. The rate of the desired catalytic cycle must be faster than the rate of protodebromination.
-
Use Highly Active Catalysts: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[3] These advanced ligands can accelerate the rate-limiting oxidative addition or reductive elimination steps, shortening the overall reaction time and minimizing the opportunity for side reactions.[4][5]
-
Increase Catalyst Loading: In some cases, increasing the palladium catalyst loading can speed up the productive reaction relative to the background protodebromination.[5] For an electron-rich substrate like this compound, a more electron-rich catalyst may be needed to facilitate the oxidative addition step.[2]
Q4: Which bases and solvents are recommended to minimize this side reaction?
A: The choice of base and solvent system can dramatically influence the reaction outcome.
-
Base Selection: The base activates the organoboronic acid for transmetalation.[6] However, strongly basic conditions can promote protodebromination.[7] Consider using milder bases such as potassium phosphate (K₃PO₄) or potassium acetate (KOAc) instead of stronger bases like sodium or potassium carbonate, especially if the reaction is sensitive.[5][8]
-
Solvent System: The presence of water and other proton sources can facilitate protodebromination. While many Suzuki reactions use aqueous/organic mixtures (e.g., dioxane/water, toluene/water), minimizing the amount of water or moving to an anhydrous solvent system like 2-MeTHF or toluene may be beneficial.[2][5] Thoroughly degassing solvents is crucial to remove dissolved oxygen, which can degrade the catalyst, and to ensure an inert atmosphere.[3]
Q5: Should I consider protecting the amino group on the pyridine ring?
A: Yes, protecting the amino group is a valid strategy. The free amino group can potentially coordinate with the palladium catalyst, interfering with its activity. It also strongly influences the electronic nature of the molecule. Converting the amine to a less coordinating and electron-donating group, such as an acetamide, can alter the substrate's reactivity and may prevent catalyst inhibition or reduce the propensity for side reactions.[8] The amide can be synthesized by reacting the starting material with acetic anhydride.[8]
Troubleshooting Guide
This table summarizes common issues and recommended solutions for minimizing protodebromination.
| Symptom | Potential Cause | Recommended Solution(s) |
| High percentage (>20%) of protodebrominated byproduct | 1. Catalyst activity is too low. 2. Reaction conditions are too harsh (high temp, long time). | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or an NHC ligand like PEPPSI).[3] 2. Lower the reaction temperature and monitor for completion over a shorter timeframe.[5] |
| Reaction stalls, leaving starting material and protodebrominated product | 1. Catalyst has decomposed. 2. Base is not optimal or has been consumed. | 1. Ensure rigorous inert atmosphere and use degassed solvents.[3] Consider a more robust pre-catalyst. 2. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[8] |
| Inconsistent results between batches | 1. Reagent quality (especially boronic acid partner). 2. Presence of moisture or oxygen. | 1. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., MIDA boronates) which release the boronic acid slowly.[1][9] 2. Dry solvents thoroughly and use proper inert gas techniques (e.g., Schlenk line). |
| Protodebromination occurs primarily with electron-rich boronic acids | Electron-rich coupling partners can alter the kinetics of the catalytic cycle. | Re-optimize the catalyst and ligand combination for this specific substrate class. An electron-rich ligand may be required to facilitate the final reductive elimination step.[4] |
Visualizations
Caption: Logical diagram of the desired coupling versus the undesired protodebromination side reaction.
Caption: A workflow diagram for troubleshooting and optimizing the reaction to avoid protodebromination.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling this compound with an arylboronic acid, designed to minimize protodebromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq), finely ground and dried
-
Anhydrous Toluene and Water (e.g., 10:1 ratio), degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Stir for 5-10 minutes until a homogeneous solution forms.
-
Initiation: Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and degassed water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Aim for the shortest reaction time possible to achieve full conversion of the starting material. Reactions are typically complete within 12-24 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: The optimal conditions, including the choice of ligand, base, and solvent, may vary depending on the specific arylboronic acid used.[3][8] A systematic screening of these parameters is highly recommended.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving the Efficiency of "Methyl 5-amino-2-bromoisonicotinate" Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 5-amino-2-bromoisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when using this substrate.
FAQs and Troubleshooting Guide
General Issues
Q1: Why is "this compound" a challenging substrate for cross-coupling reactions?
A1: "this compound" presents several challenges inherent to its structure:
- Catalyst Inhibition: The substrate has two Lewis basic sites: the pyridine ring nitrogen and the 5-amino group. Both can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.
- Low Reactivity: The electron-withdrawing nature of the ester group and the pyridine nitrogen can deactivate the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more difficult.
- Side Reactions: The presence of the amino group can lead to side reactions, and the pyridine nitrogen can promote catalyst decomposition.
Suzuki-Miyaura Coupling Issues
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the outcome?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common. Here’s a systematic approach to troubleshooting:
- Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
- Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to be effective for challenging heteroaryl couplings. Examples include SPhos, XPhos, and RuPhos. Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.
- Base Selection: The choice of base is crucial and can significantly impact the reaction.
- Recommendation: Screen a variety of bases. While stronger bases like K₃PO₄ can be effective, they can also promote side reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often a better starting point. The solubility of the base is also important; ensure it is appropriate for your chosen solvent system.
- Solvent System: The solvent must solubilize all components and be compatible with the catalyst.
- Recommendation: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic co-solvent is often effective. A small amount of water can sometimes be beneficial, but it can also promote protodeboronation.
- Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.
- Recommendation: Most Suzuki couplings with this substrate require elevated temperatures, typically in the range of 80-110 °C.
- Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
- Recommendation: Ensure thorough degassing of your reaction mixture and solvents. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for an extended period are essential.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side reactions include:
- Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.
- How to Minimize:
- Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.
- Conduct the reaction under anhydrous conditions.
- Use a milder base if possible.
- How to Minimize:
- Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen.
- How to Minimize:
- Ensure your solvents are not a source of hydrides.
- Optimize the reaction time; shorter reaction times can reduce the extent of this side reaction if the main reaction is fast enough.
- How to Minimize:
- Homocoupling: The boronic acid couples with itself.
- How to Minimize:
- This is often exacerbated by the presence of oxygen. Ensure rigorous degassing.
- Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) pre-catalyst can help.
- How to Minimize:
Buchwald-Hartwig Amination Issues
Q4: My Buchwald-Hartwig amination is not proceeding as expected. What should I check?
A4: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of this substrate is highly dependent on the reaction conditions:
- Catalyst and Ligand: The choice of ligand is critical for C-N bond formation.
- Recommendation: Ligands such as XPhos, RuPhos, or BrettPhos are often effective for coupling with electron-deficient pyridines.
- Base: A strong, non-nucleophilic base is typically required.
- Recommendation: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide are common choices.
- Solvent: Anhydrous, aprotic solvents are necessary.
- Recommendation: Toluene or dioxane are good starting points.
Data Presentation
The following table summarizes typical starting conditions for optimizing the Suzuki-Miyaura coupling of this compound. Please note that these are general recommendations and may require further optimization for your specific arylboronic acid.
| Parameter | Condition A (Initial Screening) | Condition B (Alternative for Low Reactivity) | Condition C (For Sensitive Boronic Acids) |
|---|---|---|---|
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (4 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | SPhos (4 mol%) | - | RuPhos (6 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene/H₂O (10:1) | Dioxane | Dioxane/H₂O (20:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Boronic Acid/Ester | Arylboronic Acid (1.5 equiv) | Arylboronic Acid (2.0 equiv) | Arylboronic Pinacol Ester (1.5 equiv) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
- Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
- Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
- Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaHMDS, 1.5 equiv).
- Inert Atmosphere: Seal the tube and evacuate and backfill with argon for three cycles.
- Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%).
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
- Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling issues.
"Methyl 5-amino-2-bromoisonicotinate" stability under various reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 5-amino-2-bromoisonicotinate. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is advisable, and the compound should be protected from light.
Q2: Is this compound stable under acidic conditions?
Q3: What is the expected stability of the ester functional group to hydrolysis under basic conditions?
A3: The methyl ester group in this compound is susceptible to hydrolysis under basic conditions (saponification) to yield the corresponding carboxylate salt. The rate of hydrolysis is dependent on the concentration of the base, temperature, and solvent. Generally, ester hydrolysis is faster under basic conditions than acidic conditions. For analogous amino acid esters, hydrolysis can be significantly accelerated in the presence of certain metal ions.[2]
Q4: Can this compound undergo degradation at elevated temperatures?
A4: Yes, like many organic molecules, this compound can be expected to undergo thermal degradation at elevated temperatures. While a specific decomposition temperature is not documented in the available literature, pyridine carboxylic acid derivatives can exhibit varying thermal stabilities.[3] It is advisable to conduct reactions at the lowest effective temperature to minimize potential degradation.
Q5: Are there known incompatibilities with common reagents or solvents?
A5: Strong oxidizing agents should be avoided as they can react with the amino group. Strong bases will promote ester hydrolysis. When used in palladium-catalyzed cross-coupling reactions, the basicity of the aminopyridine moiety can sometimes interfere with the catalyst.[4] Care should be taken to use anhydrous solvents when water-sensitive reagents are employed to prevent hydrolysis of the ester.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is one of the most common applications for this compound. However, the inherent properties of the aminopyridine scaffold can sometimes lead to challenges.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, inhibiting its catalytic activity. | - Use a higher catalyst loading (e.g., 2-5 mol%).- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can promote the desired catalytic cycle.- Consider using pre-formed palladium catalysts that are more resistant to inhibition. |
| Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved at the reaction temperature. | - Screen different solvents or solvent mixtures (e.g., dioxane, toluene, DMF, with or without water).- Gently warm the reaction mixture to aid dissolution before adding the catalyst. |
| Ineffective Base: The chosen base may not be strong enough or soluble enough to effectively promote transmetalation. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- For aqueous-organic mixtures, ensure the base is sufficiently soluble in the aqueous phase. |
| Degradation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures. | - Use fresh, high-purity boronic acid.- Consider using more stable boronic esters (e.g., pinacol esters).- Add the boronic acid in slight excess (e.g., 1.2-1.5 equivalents). |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategies |
| Dehalogenated Product (Methyl 5-aminoisonicotinate): The bromo group is replaced by a hydrogen atom. | Mass Spectrometry (MS) or NMR spectroscopy. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydride.- Use purified and degassed solvents.- Choose a base less likely to act as a hydride source. |
| Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a biaryl species. | MS or NMR spectroscopy. | - Rigorously degas all solvents and reagents to remove oxygen, which can promote homocoupling.- Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) precatalyst. |
| Hydrolysis of Ester: The methyl ester is converted to a carboxylic acid. | LC-MS or NMR (disappearance of methyl singlet, change in polarity). | - Use anhydrous solvents and reagents if the reaction is not intended to be run in aqueous conditions.- If an aqueous base is used, minimize reaction time and temperature. |
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting unsuccessful Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Forced Degradation Study (Acidic and Basic Hydrolysis)
This protocol can be used to assess the stability of this compound to hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Place the vial in a constant temperature bath (e.g., 60 °C).
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a separate vial.
-
Keep this vial at room temperature.
-
-
Control:
-
Mix equal volumes of the stock solution and water. Keep at the same conditions as the stress samples.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis (e.g., with an equimolar amount of base or acid, respectively).
-
Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Diagram: Workflow for Forced Degradation Study
Caption: A general workflow for conducting forced degradation studies.
Stability Summary
While specific quantitative kinetic data for this compound is not available in the public domain, the following table summarizes its expected stability based on the properties of its functional groups and data from analogous compounds.
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Acidic (e.g., 1M HCl, RT) | Moderate | 5-Amino-2-bromoisonicotinic acid | Hydrolysis of the methyl ester is the primary concern. The aminopyridine core is generally stable. |
| Basic (e.g., 1M NaOH, RT) | Low to Moderate | 5-Amino-2-bromoisonicotinic acid salt | Saponification of the ester is expected. The rate will increase with temperature and base concentration. |
| Oxidative (e.g., H₂O₂, RT) | Moderate | N-oxides, other oxidation products | The amino group and the electron-rich pyridine ring are susceptible to oxidation. |
| Reductive (e.g., H₂/Pd-C) | Low | Methyl 5-aminoisonicotinate | The bromo substituent is susceptible to catalytic hydrogenation (hydrodebromination). |
| Thermal (e.g., >100 °C) | Moderate | Decomposition products | Stability is temperature-dependent. Avoid prolonged heating at high temperatures. The melting point of the 2-amino isomer is 180-185 °C (decomposes).[1] |
| Photochemical (UV light) | Low to Moderate | Radical-derived products | Bromoaromatic compounds can be sensitive to UV light, potentially leading to C-Br bond cleavage. |
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
Technical Support Center: Synthesis of Methyl 5-amino-2-bromoisonicotinate Derivatives
Welcome to the technical support center for the synthesis and derivatization of Methyl 5-amino-2-bromoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important building block and its subsequent functionalization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful building block?
This compound (CAS No: 1363383-38-3) is a functionalized pyridine derivative.[1] Its structure is valuable for medicinal chemistry and materials science because it contains multiple reactive sites:
-
An amino group that can be acylated, alkylated, or used in other C-N bond-forming reactions.
-
A bromo substituent at the 2-position, which is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.
-
A methyl ester that can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
The pyridine nitrogen , which can influence the reactivity of the ring and can be quaternized.
This combination of functional groups allows for the creation of diverse molecular architectures, making it a key intermediate in the synthesis of biologically active compounds.
Q2: I am having trouble with the initial bromination of the precursor, methyl 5-aminoisonicotinate. What are the common issues?
The bromination of amino-substituted pyridines can be challenging due to the activating nature of the amino group, which can lead to over-bromination or reaction at unintended positions. A common and effective method is the use of N-Bromosuccinimide (NBS) in a suitable solvent like DMF.[2] Potential issues include:
-
Formation of di-brominated byproducts: This can occur if an excess of the brominating agent is used or if the reaction temperature is too high.
-
Low yield: This may result from incomplete reaction or difficult purification.
-
Degradation of starting material: Harsh reaction conditions can lead to the decomposition of the starting material or product.
Q3: My Suzuki coupling reactions with this compound are giving low yields. What should I troubleshoot?
Low yields in Suzuki couplings with this substrate can be due to several factors:
-
Catalyst inhibition: The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue.
-
Protodeboronation of the boronic acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can reduce this side reaction.
-
Hydrodehalogenation of the starting material: The bromo-substituent can be replaced by a hydrogen atom. This can be minimized by optimizing the reaction time and ensuring the solvent is not a source of hydrides.
-
Suboptimal base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for these types of substrates.
Q4: What are the key challenges in performing a Buchwald-Hartwig amination on this substrate?
Similar to Suzuki coupling, the main challenge is catalyst poisoning by the pyridine nitrogen.[3] Additionally:
-
Side reactions with the ester group: Under strongly basic conditions, the methyl ester can be hydrolyzed or undergo aminolysis with the amine coupling partner. Using a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Hydrodehalogenation: This is also a potential side reaction in Buchwald-Hartwig aminations.
-
Steric hindrance: If the amine coupling partner is bulky, the reaction may require higher temperatures and a more active catalyst system.
Q5: Can the ester group be hydrolyzed, and what precautions should be taken?
Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, typically using aqueous base (e.g., LiOH, NaOH) followed by acidification. Care must be taken to avoid harsh conditions that could lead to decarboxylation of the resulting isonicotinic acid, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If the reaction stalls, a small additional portion of the brominating agent can be added. |
| Over-bromination | Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. |
| Difficult purification | The product can be purified by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. |
| Degradation of product | Avoid prolonged exposure to strong acids or bases during workup. Ensure the reaction is not overheated. |
Issue 2: Unsuccessful Suzuki Coupling
| Potential Cause | Recommended Solution |
| Catalyst poisoning | Use a catalyst system known to be effective for challenging heteroaryl couplings, such as a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3). Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Protodeboronation | Use the corresponding boronic acid pinacol ester instead of the boronic acid. Ensure all reagents and solvents are anhydrous. Use a weaker base if compatible with the reaction. |
| Hydrodehalogenation | Optimize the reaction time; shorter reaction times can minimize this side reaction. Ensure the solvent is not a source of hydrides. |
| Inactive catalyst | Use a pre-catalyst or ensure that the Pd(0) species is properly generated in situ. Degas the reaction mixture thoroughly to remove oxygen. |
| Incorrect base | Screen different bases. For this substrate, K₃PO₄ or Cs₂CO₃ are often good starting points. Ensure the base is finely powdered and anhydrous. |
Issue 3: Challenges in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Employ a robust catalyst system, such as Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos). |
| Ester hydrolysis/aminolysis | Use a milder base such as Cs₂CO₃ or K₃PO₄. If the issue persists, consider protecting the amino group of the coupling partner if it's a primary amine to reduce its nucleophilicity towards the ester. |
| Low reactivity | Increase the reaction temperature (typically 80-110 °C). Switch to a more active, third-generation Buchwald-Hartwig pre-catalyst. |
| Formation of side products | If hydrodehalogenation is observed, use a bulkier ligand and optimize the base and temperature. If side reactions involve the amino group of the substrate, consider its protection. |
Quantitative Data
The following tables present illustrative data for typical cross-coupling reactions with substrates analogous to this compound. Optimal conditions for your specific derivative may vary.
Table 1: Illustrative Comparison of Catalysts for Suzuki Coupling of a 2-Amino-5-bromopyridine Derivative
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | >95 (expected) |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | >90 (expected) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
Data is representative and based on couplings of similar aminobromopyridines.[4]
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of a 2-Amino-5-bromopyridine Derivative
| Palladium Source | Ligand | Base | Solvent | Amine | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Aniline | 110 | 85 |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Volatile aliphatic amine | 80-100 | 75 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Morpholine | 100 | 92 |
This data is illustrative and based on protocols for structurally similar compounds.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the bromination of similar aminopyridine derivatives.
Materials:
-
Methyl 5-aminoisonicotinate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 5-aminoisonicotinate (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water, which may cause a precipitate to form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes) to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis and derivatization of this compound.
Caption: A troubleshooting decision tree for low yields in Suzuki coupling reactions.
References
Validation & Comparative
Comparative HPLC Purity Analysis of Methyl 5-amino-2-bromoisonicotinate and Structural Analogs
For researchers and professionals in drug development, ensuring the purity of key intermediates is paramount. This guide provides a comparative overview of the HPLC purity analysis of Methyl 5-amino-2-bromoisonicotinate, a valuable building block in medicinal chemistry, and its structural analogs. The following sections detail a typical HPLC method, present a comparative data summary, and outline the experimental workflow for robust purity determination.
Comparative Purity and Chromatographic Conditions
| Compound | Reported Purity | Typical HPLC Column | Typical Mobile Phase | Detection Wavelength |
| This compound | ≥ 99% (Typical) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid (Gradient) | ~254 nm |
| Methyl 2-amino-5-bromoisonicotinate | ≥ 99%[1] | C18 | Not Specified | Not Specified |
| 2-Amino-5-bromo-4-methylpyridine | > 98% (Typical) | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% Phosphoric Acid (Gradient)[2] | 254 nm[2] |
| 5-Amino-2-chloropyridine | High Purity | C18, 4.6 x 150 mm, 2.7 µm | Water (pH 3 with Orthophosphoric Acid)/Methanol (50:50 v/v)[3] | 254 nm[3] |
| Pyridine-3-azo-p-dimethylaniline | High Purity | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient)[4] | 400-500 nm[4] |
Experimental Protocol: HPLC Purity of this compound
This section provides a detailed protocol for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). This method is based on established procedures for similar pyridine derivatives.[2][4][5]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) and make up to volume.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis and Data Interpretation:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.
Experimental and Logical Workflows
To visualize the experimental and logical processes involved in the HPLC purity analysis, the following diagrams are provided.
References
Comparative Analysis of Methyl Aminobromoisonicotinate Isomers: A Guide to NMR and Mass Spectrometry Data
For researchers engaged in drug discovery and development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for two isomeric compounds: Methyl 2-amino-5-bromoisonicotinate and Methyl 2-amino-5-bromonicotinate. Due to the limited availability of public data for Methyl 5-amino-2-bromoisonicotinate, this guide focuses on these two closely related and commercially available alternatives, offering valuable insights for their identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the two isomers. These datasets are crucial for unambiguous structure elucidation and purity assessment.
Table 1: ¹H NMR Data Comparison (Predicted and Reported)
| Compound | H-3 (ppm) | H-6 (ppm) | -NH₂ (ppm) | -OCH₃ (ppm) |
| Methyl 2-amino-5-bromoisonicotinate | ~6.4-6.6 (s) | ~8.0-8.2 (s) | ~4.5-5.0 (br s) | ~3.8-3.9 (s) |
| Methyl 2-amino-5-bromonicotinate | 8.21 (d, J=2.4 Hz) | 8.24 (d, J=2.4 Hz) | 6.19-6.68 (br s) | 3.89 (s) |
Table 2: ¹³C NMR Data Comparison (Predicted and Reported)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| Methyl 2-amino-5-bromoisonicotinate | ~158-160 | ~108-110 | ~140-142 | ~106-108 | ~152-154 | ~165-167 | ~52-53 |
| Methyl 2-amino-5-bromonicotinate | 158.0 | 107.5 | 142.0 | 106.1 | 154.4 | 166.6 | 52.4 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Reported HRMS [M+H]⁺ (m/z) |
| Methyl 2-amino-5-bromoisonicotinate | C₇H₇BrN₂O₂ | 231.05 | 230.9764 / 232.9743 | Not available |
| Methyl 2-amino-5-bromonicotinate | C₇H₇BrN₂O₂ | 231.05 | 230.9764 / 232.9743 | 230.9765 / 232.9745 |
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of analytical data. Below are standard protocols for acquiring NMR and mass spectrometry data for small organic molecules of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
Process the data with appropriate phasing and baseline correction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
LC-MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
A typical gradient might be 5-95% B over 5-10 minutes.
-
Set the flow rate to 0.2-0.4 mL/min and the column temperature to 25-40 °C.
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
-
-
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the two isomers using NMR and mass spectrometry.
Caption: A logical workflow for the comparative analysis of chemical isomers.
A Comparative Guide to Methyl 5-amino-2-bromoisonicotinate and Other Bromo-pyridines in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines are indispensable building blocks. Their utility stems from their susceptibility to a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, "Methyl 5-amino-2-bromoisonicotinate" has emerged as a versatile reagent. This guide provides an objective comparison of its performance and properties against other common bromo-pyridine alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The position of the bromine atom and the nature of other substituents on the pyridine ring significantly influence the physicochemical properties of the molecule, which in turn affect its reactivity and biological interactions.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine Hydrochloride |
| Molecular Formula | C₇H₇BrN₂O₂[1] | C₅H₄BrN[2] | C₅H₄BrN[3] | C₅H₅BrClN |
| Molecular Weight | 231.05 g/mol [4] | 158.00 g/mol [5] | 158.00 g/mol [3] | 194.45 g/mol |
| Appearance | Pale yellow crystalline powder[1] | Clear colorless to pale brown liquid[6] | Clear, colorless to yellow liquid[7] | Off-white to beige crystalline powder |
| Melting Point | 135-142 °C[1] | - | -27 °C[8] | 270 °C (dec.)[9] |
| Boiling Point | - | 192-194 °C[2][10] | 173 °C[3][8] | - |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water.[4] | Slightly miscible with water.[2][11] | - | Soluble in DMSO, Methanol and Water.[9] |
Performance in Cross-Coupling Reactions
The reactivity of bromo-pyridines in palladium-catalyzed cross-coupling reactions is a critical factor for their utility in synthesis. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, the position of substituents can introduce steric and electronic effects that modulate this reactivity.
"this compound" is reported to have high reactivity in Suzuki coupling reactions.[4] The presence of the amino and ester groups can influence its reactivity profile compared to simpler bromo-pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The following table presents representative yields for the Suzuki coupling of various bromo-pyridines. While direct comparative data under identical conditions is limited, these examples provide insights into their relative reactivity.
| Bromo-pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | Reflux | - | High |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/H₂O | Reflux | - | Moderate to Excellent |
| 2-Amino-3-bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | - |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The amino group on "this compound" may require protection or specific reaction conditions to avoid side reactions.
| Bromo-pyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - |
| 2-Bromopyridine | Various amines | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | up to 87 |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | - | - | - | 78[12] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an organic halide.
| Bromo-pyridine | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[13][14] |
| Aryl bromides | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | rt | 2-24 | 42-92[15] |
Biological Activity: A Comparative Perspective
Bromo-pyridines are prevalent scaffolds in molecules with diverse biological activities. The introduction of different functional groups, as seen in "this compound," can significantly modulate these activities.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[2][10][11][16][17] Their mechanisms of action often involve the inhibition of key enzymes or disruption of cellular signaling pathways.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | 0.22[17] |
| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | 1.88[17] |
| Substituted Pyridone (Compound 1) | HepG2 (Liver) | - |
"this compound" serves as a key intermediate in the synthesis of pharmaceuticals, including those with potential antitumor activities.[4]
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Bromo-pyridine derivatives have shown promise in this area. For instance, 3-bromopyruvate has demonstrated bactericidal activity against Helicobacter pylori.[18] The evaluation of "this compound" and its derivatives for antimicrobial properties is an active area of research. Some studies have shown that certain bromophenol derivatives exhibit significant antibacterial activity against S. aureus and MRSA.[19]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[5]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine, arylboronic acid, base, and palladium catalyst.[5]
-
Add the degassed solvent mixture via syringe.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., KOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromo-pyridine, amine, palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[13]
-
Ligand (e.g., PPh₃, 5.0 mol%)[13]
-
Copper(I) iodide (CuI, 5.0 mol%)[13]
-
Base (e.g., Et₃N)[13]
-
Anhydrous DMF[13]
Procedure:
-
To a dry flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.[13]
-
Add anhydrous DMF and the base, followed by the bromo-pyridine and the terminal alkyne.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[13]
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
"this compound" is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for diverse functionalization through various cross-coupling reactions. While its reactivity is influenced by the presence of the amino and ester groups, appropriate optimization of reaction conditions allows for its efficient use in the synthesis of complex molecules with potential biological activities. Compared to simpler bromo-pyridines, it provides a more functionalized scaffold, which can be advantageous in drug discovery programs by reducing the number of synthetic steps required to reach a target molecule. Further comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of its performance relative to other bromo-pyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 5-amino-2-bromoisonicotinate and Methyl 5-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and materials science applications, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Substituted halopyridines are a cornerstone of medicinal chemistry, offering a versatile handle for various chemical transformations. This guide provides an objective comparison of the reactivity of two key intermediates: Methyl 5-amino-2-bromoisonicotinate and Methyl 5-amino-2-chloroisonicotinate . The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and extrapolated experimental data from closely related analogues.
Executive Summary
The primary difference in reactivity between this compound and its chloro-analogue lies in the nature of the carbon-halogen bond.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The bromo-derivative is generally the more reactive substrate. The weaker carbon-bromine (C-Br) bond facilitates the rate-determining oxidative addition step to the palladium catalyst, often leading to higher yields, shorter reaction times, and milder reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-derivative is typically more reactive. The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively, making the displacement of the chloride ion more favorable.
The choice between these two reagents is therefore a strategic one: the bromo-compound is often preferred for cross-coupling, while the chloro-compound may be advantageous for SNAr reactions.
Data Presentation: Comparative Reactivity
The following tables summarize the expected reactivity and typical reaction outcomes for the two compounds based on data from analogous systems. It is important to note that optimal conditions may vary and should be determined experimentally.
Table 1: Comparison in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Expected Reactivity | Typical Conditions | Expected Yield Range |
| Suzuki-Miyaura Coupling | This compound | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | Good to Excellent |
| Methyl 5-amino-2-chloroisonicotinate | Moderate to Low | Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos), K₃PO₄, Toluene, 100-120 °C | Fair to Good | |
| Buchwald-Hartwig Amination | This compound | High | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 90-110 °C | Good to Excellent |
| Methyl 5-amino-2-chloroisonicotinate | Moderate | Pd(OAc)₂ with specialized ligand (e.g., RuPhos), Cs₂CO₃, Dioxane, 100-120 °C | Fair to Good |
Table 2: Comparison in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Substrate | Expected Reactivity | Typical Conditions | Expected Yield Range |
| Primary/Secondary Amine | This compound | Moderate | High Temperature (120-150 °C), Polar aprotic solvent (e.g., DMSO, NMP) | Fair to Good |
| Methyl 5-amino-2-chloroisonicotinate | High | Moderate to High Temperature (100-130 °C), Polar aprotic solvent (e.g., DMSO, NMP) | Good to Excellent | |
| Alkoxide (e.g., NaOMe) | This compound | Moderate | Reflux in corresponding alcohol | Fair to Good |
| Methyl 5-amino-2-chloroisonicotinate | High | Room temperature to moderate heating in corresponding alcohol | Good to Excellent |
Experimental Protocols
The following are detailed, representative protocols for key transformations. These should be regarded as starting points for optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of the coupling product from the bromo- and chloro-starting materials under typical conditions.
Materials:
-
This compound or Methyl 5-amino-2-chloroisonicotinate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
For Bromo-substrate: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
For Chloro-substrate: Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%)
-
For Bromo-substrate: Potassium carbonate (K₂CO₃) (2.0 mmol)
-
For Chloro-substrate: Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL) for the bromo-substrate.
-
Anhydrous, degassed toluene (5 mL) for the chloro-substrate.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyridine, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring at the recommended temperature (80-100 °C for the bromo-substrate, 100-120 °C for the chloro-substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl aminopyridine derivative and compare the efficiency of the two starting materials.
Materials:
-
This compound or Methyl 5-amino-2-chloroisonicotinate (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
For Bromo-substrate: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%) and BINAP (0.075 mmol, 7.5 mol%)
-
For Chloro-substrate: Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%) and RuPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene or dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the halopyridine, palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (90-110 °C for the bromo-substrate, 100-120 °C for the chloro-substrate).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To compare the reactivity of the two substrates in a metal-free C-N bond formation.
Materials:
-
This compound or Methyl 5-amino-2-chloroisonicotinate (1.0 mmol)
-
A high-boiling secondary amine (e.g., morpholine, 3.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
To a sealed reaction vial, add the halopyridine and the amine in DMSO.
-
Heat the reaction mixture with stirring at 100-130 °C for the chloro-substrate or 120-150 °C for the bromo-substrate.
-
Monitor the reaction by LC-MS. Due to the expected higher reactivity of the chloro-derivative, this reaction should reach completion faster.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Visualizations
The following diagrams illustrate the general principles of reactivity and a typical experimental workflow.
Caption: Reactivity in Pd-Catalyzed Cross-Coupling.
Caption: General Experimental Workflow.
Conclusion
The comparative reactivity of this compound and Methyl 5-amino-2-chloroisonicotinate is primarily dictated by the fundamental properties of the carbon-halogen bond. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and often preferred substrate, allowing for milder conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is generally more susceptible to nucleophilic attack. This guide provides the foundational knowledge and experimental starting points for researchers to make informed decisions in the strategic design of their synthetic routes.
A Comparative Guide to the Reaction Products of Methyl 5-amino-2-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of Methyl 5-amino-2-bromoisonicotinate, a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The presence of amino, bromo, and methyl ester functionalities on the pyridine ring allows for a diverse range of chemical transformations, primarily centered around the highly reactive C-Br bond. This document details common palladium-catalyzed cross-coupling reactions and compares them with alternative synthetic strategies, supported by representative experimental data and protocols.
Introduction to the Reactivity of this compound
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing aryl, heteroaryl, alkyl, and amino groups at the 2-position of the pyridine ring. The amino group at the 5-position can also be a site for further functionalization, though it is generally less reactive in the context of the reactions discussed herein.
Palladium-Catalyzed Cross-Coupling Reactions: A Quantitative Comparison
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, offering mild and efficient routes to construct carbon-carbon and carbon-nitrogen bonds. The following tables summarize the expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, based on data from structurally similar 2-amino-5-bromopyridine derivatives.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Class | Typical Yield (%) | Key Advantages |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-5-aminoisonicotinates | 75-95 | High functional group tolerance, commercially available reagents. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2,5-Diaminoisonicotinates | 70-90 | Direct C-N bond formation, wide range of amine coupling partners. |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-5-aminoisonicotinates | 65-85 | Formation of C(sp)-C(sp2) bonds, useful for extending conjugation. |
Detailed Experimental Protocols
The following are representative experimental protocols for the key palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 5-amino-2-(p-tolyl)isonicotinate
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination
Reaction: Synthesis of Methyl 5-amino-2-(phenylamino)isonicotinate
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), aniline (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient).
Sonogashira Coupling
Reaction: Synthesis of Methyl 5-amino-2-(phenylethynyl)isonicotinate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill with argon (3 cycles).
-
Add anhydrous triethylamine (5 mL).
-
Stir the reaction mixture at 60 °C for 8 hours.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (eluent: hexane/ethyl acetate gradient).
Comparison with Alternative Synthetic Methodologies
While palladium-catalyzed cross-coupling reactions are highly effective, other methods for the synthesis of substituted aminopyridines exist.
Table 2: Comparison with Alternative Synthetic Routes
| Method | Description | Advantages | Disadvantages |
| Chichibabin Reaction | Direct amination of the pyridine ring using sodium amide. | Atom-economical, uses inexpensive reagents. | Harsh reaction conditions (high temperature), often low yields and poor regioselectivity. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a suitable leaving group (e.g., a nitro group) by a nucleophile. | Can be efficient for activated substrates. | Requires a strongly electron-withdrawing group to activate the ring, limited scope. |
| Synthesis from Acyclic Precursors | Construction of the pyridine ring from acyclic starting materials. | Allows for the synthesis of highly substituted pyridines. | Often involves multi-step sequences. |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for the discussed reactions.
Caption: General workflow for the Suzuki-Miyaura coupling.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted aminopyridine derivatives. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer efficient and high-yielding pathways to diverse product classes. The choice of reaction will depend on the desired final product and the available coupling partners. While alternative methods exist, the mild conditions and broad functional group tolerance of palladium-catalyzed reactions make them the preferred choice for the functionalization of this important heterocyclic scaffold in modern drug discovery and development.
A Comparative Guide to Methyl 5-amino-2-bromoisonicotinate Reference Standards and Purity Assessment
For researchers, scientists, and professionals in drug development, the quality and purity of chemical reference standards are paramount for obtaining accurate and reproducible results. This guide provides a comparative overview of commercially available Methyl 5-amino-2-bromoisonicotinate reference standards and details the key experimental protocols for their purity assessment.
Comparison of Commercially Available Reference Standards
This compound (CAS No: 1363383-38-3) is a key building block in medicinal chemistry and drug discovery. Several suppliers offer this compound as a reference standard, with varying stated purities and analytical testing methodologies. A summary of offerings from prominent suppliers is presented below.
| Supplier | Product Number | Stated Purity | Analytical Method(s) for Purity |
| ChemScene | CS-0040927 | 97% | Not specified on product page |
| BLD Pharm | BD119469 | Not specified on product page | NMR, HPLC, LC-MS data available |
| TCI | M3970 | >98.0% | GC |
| AccelaChem | SY259253 | ≥95% | Not specified on product page |
| Novachemistry | NVBP122680 | Not specified on product page | Not specified on product page |
| Toronto Research Chemicals | M287875 | Not specified on product page | Not specified on product page |
Note: The information presented is based on data available on the suppliers' websites and may be subject to change. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Purity Assessment: Key Experimental Protocols
The purity of a chemical reference standard is typically established using a combination of analytical techniques to identify and quantify impurities. The most common methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A typical protocol for a related pyridine carboxylic acid methyl ester is as follows:
Table 2: Representative HPLC Protocol for Purity Assessment
| Parameter | Condition |
| Chromatographic Column | ODS-C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)[1] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 200 - 300 nm (UV detection) |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) |
Gas Chromatography (GC)
For compounds that are volatile or can be made volatile through derivatization, GC is a powerful tool for purity analysis. Given the presence of an amino group, derivatization is often employed to improve chromatographic performance.
Table 3: Representative GC Protocol for Purity Assessment
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the amino group[2] |
| Derivatization Procedure | Dissolve the sample in an anhydrous solvent (e.g., pyridine or acetonitrile), add the derivatization agent, and heat to complete the reaction[2][3] |
| Chromatographic Column | 5% Phenyl-methylpolysiloxane (e.g., TR-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 100°C, followed by a ramp to 280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Sample Preparation | Prepare a dilute solution of the derivatized sample in an appropriate solvent |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a standard of the same compound.[4][5][6][7]
Table 4: Representative ¹H-qNMR Protocol for Purity Assessment
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) |
| Sample Preparation | Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent |
| Acquisition Parameters | A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification |
| Data Processing | Careful phasing and baseline correction of the spectrum are required. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard |
Workflow and Decision Making
The selection and verification of a reference standard, along with the choice of the appropriate purity assessment method, are critical steps in the research and development process.
The choice of analytical technique for purity assessment depends on the properties of the compound and the available instrumentation.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reddit.com [reddit.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Navigating the Landscape of ALK2 Kinase Inhibition: A Comparative Guide to 2-Aminopyridine-Based Scaffolds
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of kinase inhibitors derived from 2-aminopyridine scaffolds, focusing on their efficacy against Activin receptor-like kinase 2 (ALK2), a key player in the bone morphogenetic protein (BMP) signaling pathway. While the initial focus was on derivatives of "Methyl 5-amino-2-bromoisonicotinate," the available literature points to the broader utility of the bromo-amino-pyridine core, with 2-aminopyridine-based structures being well-characterized as potent ALK2 inhibitors.
This guide will delve into the efficacy of representative ALK2 inhibitors, K02288 and its analog LDN-214117, and compare them with other notable ALK2 inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are provided to support further research and development in this area.
Comparative Efficacy of ALK2 Inhibitors
The inhibitory activity of small molecules against ALK2 is a critical determinant of their potential therapeutic utility. The following tables summarize the in vitro potency (IC50 values) of K02288, LDN-214117, and other relevant ALK2 inhibitors against a panel of related kinases. This comparative data allows for an assessment of both potency and selectivity.
| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference(s) |
| K02288 | 1.1 [1][2][3] | 1.8 [1][2] | 34.4 | 321 | 6.4 [1][2] | [1][2][3] |
| LDN-214117 | 24 [4][5][6] | 27 [4] | 1,171 [4] | 3,000 [4] | - | [4][5][6] |
| LDN-193189 | 5 | - | 30 | ≥500 | - | [6] |
| Dorsomorphin | - | - | - | - | - | [7] |
| LDN-212854 | 1.3 | 2.4 | - | - | - | [6][8] |
| ML347 | 32 | 46 | >300-fold selective over ALK3 | - | - | [6][8] |
Table 1: In vitro kinase inhibitory activity of selected compounds against ALK family kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Understanding the Mechanism: The BMP Signaling Pathway
ALK2 is a type I serine/threonine kinase receptor that plays a crucial role in the Bone Morphogenetic Protein (BMP) signaling pathway. [9]Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP). [7]The pathway is initiated by the binding of a BMP ligand to a complex of type I and type II receptors, leading to the phosphorylation and activation of the type I receptor, such as ALK2. [9][10]Activated ALK2 then phosphorylates downstream signaling molecules called Smads (specifically Smad1, Smad5, and Smad8). [9][10]These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. [9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. K02288 | CAS:1431985-92-0 | ALK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMP Pathway | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Synthesis and Biological Evaluation of Methyl 5-amino-2-bromoisonicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies and potential biological activities of analogs derived from Methyl 5-amino-2-bromoisonicotinate. While direct analogs of this specific molecule are not extensively reported in publicly available literature, this document outlines plausible synthetic routes based on established methodologies for related 2-bromo-5-aminopyridine scaffolds. Furthermore, it explores potential biological applications, drawing comparisons with structurally similar compounds that have demonstrated significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.
Synthetic Strategies: Unlocking Analog Diversity
The core structure of this compound offers two primary points for chemical modification: the bromine atom at the 2-position and the amino group at the 5-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions allow for extensive diversification at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromo-5-aminopyridine derivative with an arylboronic acid.
-
Reaction Setup: In a dry reaction vessel, combine the 2-bromo-5-aminopyridine substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) multiple times to ensure an oxygen-free environment.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 100 °C and stir for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of a 2-Amino-5-bromopyridine Analog
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | >90 (expected) |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | 88 |
Data is based on analogous reactions and serves as a predictive guide.
Buchwald-Hartwig Amination
The bromine atom can also be substituted with a variety of nitrogen-containing functional groups through Buchwald-Hartwig amination. This reaction is crucial for synthesizing analogs with modified amine functionalities at the 2-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-bromo-5-aminopyridine substrate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 2-5 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Biological Evaluation: Exploring Therapeutic Potential
Derivatives of aminopyridines and related heterocyclic systems have shown a wide range of biological activities. Analogs of this compound are predicted to be promising candidates for anticancer and kinase inhibitory activities.
Anticancer Activity
Numerous substituted pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Representative Aminopyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4,6-Trisubstituted Pyridine | Renal Cancer (A498) | 5.2 | [1] |
| 2,4,6-Trisubstituted Pyridine | Prostate Cancer (PC3) | 7.8 | [1] |
| Pyridine-Urea Derivative | Breast Cancer (MCF-7) | 0.22 | [4] |
| 2,6-Diaryl-substituted Pyridine | Human Colon Cancer (HCT-15) | 3.5 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibitory Activity
Aminopyridine and aminopyrimidine scaffolds are prevalent in many kinase inhibitors.[6][7][8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and blocking its activity. Given the structural similarities, analogs of this compound are promising candidates for targeting various kinases implicated in cancer and other diseases.
Table 3: Kinase Inhibitory Activity of Representative Aminopyridine/Aminopyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Aminopyridine-based | JNK1 | 25 | [6] |
| Aminopyrimidine-based | CDK9 | 88.4 | [8] |
| Aminopyrimidine-based | HDAC1 | 168.9 | [8] |
| Aminopyridine-containing spiro derivative | EGFR (T790M/L858R) | 90 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the kinase substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Kinase Reaction: Incubate the mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Visualizing the Synthetic and Biological Pathways
To better understand the relationships between the synthetic strategies and the potential biological outcomes, the following diagrams illustrate the key workflows and signaling pathways.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 5-amino-2-bromoisonicotinate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 5-amino-2-bromoisonicotinate, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Quantitative Safety Data for Structurally Similar Compounds
To provide a framework for risk assessment, the following table summarizes key hazard information for compounds structurally related to this compound.
| Property | Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] | Wear eye and face protection.[1] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[1][2] | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1.0 Waste Segregation and Collection:
1.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. 1.2 The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid. 1.3 The label must include "Hazardous Waste" and the full chemical name: "this compound". 1.4 Carefully place solid waste, such as residual compound and contaminated weighing paper, into the designated container. Avoid generating dust.[3][4] 1.5 For liquid waste containing this compound, use a separate, compatible container also clearly labeled as hazardous waste.
2.0 Storage of Hazardous Waste:
2.1 Seal the hazardous waste container tightly. 2.2 Store the container in a designated, well-ventilated satellite accumulation area. 2.3 Ensure the storage area is away from incompatible materials, such as strong oxidizing agents. 2.4 The storage area should be clearly marked as a hazardous waste storage location.[4]
3.0 Arrangement for Disposal:
3.1 Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup. 3.2 All disposal procedures must adhere to local, state, and federal regulations.[4] 3.3 Do not dispose of this compound in the regular trash or down the sanitary sewer.[4]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and nearby personnel.
-
Personal Protection: Before addressing the spill, ensure you are wearing the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-amino-2-bromoisonicotinate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-amino-2-bromoisonicotinate was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other halogenated pyridines and aromatic amines, and established best practices for handling such chemicals. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling to minimize health risks. Potential hazards include skin and eye irritation, and possible toxicity if inhaled or ingested.[1][2] Adherence to strict safety protocols is essential for laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat, and closed-toe shoes.[3][5][6] | Prevents skin contact, which can lead to irritation or burns.[1][3] Ensure gloves are appropriate for the specific solvent and breakthrough time.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is necessary to mitigate the risks associated with handling this compound.
1. Pre-Operational Checks:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[3]
-
Verify that an emergency eyewash station and safety shower are accessible.[7]
-
Assemble all necessary equipment and reagents within the fume hood.[7]
-
Clearly label all containers.[7]
2. Handling:
-
Don the appropriate PPE as outlined in the table above.[3]
-
Conduct all weighing and dispensing of the chemical inside the chemical fume hood.[7]
-
Use appropriate tools, such as spatulas or powder funnels, to minimize the generation of dust.
-
Keep the container tightly closed when not in use.[8]
3. Experimental Procedures:
-
Perform all experimental procedures within the chemical fume hood.[3]
-
Keep the sash at the lowest possible height that allows for comfortable work.[3]
4. Post-Procedure and Decontamination:
-
Allow all equipment to cool to room temperature within the fume hood.[7]
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by soap and water.[7]
-
Collect the rinsate as hazardous waste.[3]
5. Personal Cleanup:
-
Remove PPE in the correct order to avoid self-contamination.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste.[9][10][11] This includes unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, and glassware).[12]
-
Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.[9][12] The container must be made of a compatible material and kept closed when not in use.[7][9]
-
Disposal Procedures: Follow your institution's hazardous waste disposal procedures.[3] Do not dispose of this chemical down the drain.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. hsa.ie [hsa.ie]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
